molecular formula C8H9NO B1338014 5-Ethylpyridine-2-carbaldehyde CAS No. 21913-84-8

5-Ethylpyridine-2-carbaldehyde

Cat. No.: B1338014
CAS No.: 21913-84-8
M. Wt: 135.16 g/mol
InChI Key: PPUYLXOFOVDYKU-UHFFFAOYSA-N
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Description

5-Ethylpyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYLXOFOVDYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508934
Record name 5-Ethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21913-84-8
Record name 5-Ethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Ethylpyridine-2-carbaldehyde CAS number 21913-84-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Ethylpyridine-2-carbaldehyde (CAS 21913-84-8)

Executive Summary

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile building block in synthetic chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality and an ethyl group on a pyridine scaffold, makes it a valuable intermediate in the development of complex organic molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity and practical utility.

Physicochemical Properties and Specifications

The intrinsic properties of this compound are fundamental to its handling, reactivity, and application. The ethyl group enhances solubility in organic solvents compared to its non-alkylated parent compound, while the aldehyde group serves as the primary site for chemical transformations.[1]

PropertyValueSource(s)
CAS Number 21913-84-8[1][2]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1][3]
IUPAC Name This compound[2]
Appearance Liquid[1]
Boiling Point 232.9 ± 20.0 °C at 760 mmHg[3]
Purity ≥ 95% (Typically analyzed by NMR)[1]
Storage Conditions 0-8°C, stored under inert gas[1][3]
SMILES CCC1=CN=C(C=C1)C=O[2]
InChI Key PPUYLXOFOVDYKU-UHFFFAOYSA-N[2]

Synthesis and Purification

The most logical and industrially relevant synthesis of this compound involves the selective oxidation of the methyl group of its precursor, 2-methyl-5-ethylpyridine (MEP). The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid (isocinchomeronic acid), a common side reaction with aggressive reagents like nitric acid.[4][5] Vapor phase oxidation over a modified vanadium oxide catalyst is one established method for converting MEP.[6][7][8] For laboratory-scale synthesis, selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of activated methyl groups adjacent to a heteroaromatic ring.[9][10]

Rationale for Synthetic Approach:

The methyl group at the 2-position of the pyridine ring is activated towards oxidation due to the electron-withdrawing nature of the nitrogen atom. SeO₂ is the oxidant of choice because it reliably converts benzylic and allylic C-H bonds to carbonyls without affecting the ethyl group or the aromatic ring under controlled conditions. The reaction is typically performed in a high-boiling solvent like dioxane or diglyme to ensure the temperature is sufficient for the reaction to proceed but not so high as to cause decomposition.

SynthesisWorkflow MEP 2-Methyl-5-ethylpyridine (Precursor) Oxidation Selective Oxidation MEP->Oxidation SeO₂, Dioxane, Reflux Crude Crude Product Mixture Oxidation->Crude Purification Column Chromatography Crude->Purification Silica Gel, Hexane/EtOAc Final This compound (>95% Purity) Purification->Final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Selective Oxidation of MEP
  • Reaction Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methyl-5-ethylpyridine (1.0 eq) and selenium dioxide (1.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane as the solvent (approx. 10 mL per gram of MEP).

  • Reaction Execution: Heat the mixture to reflux (approx. 101 °C) under a nitrogen atmosphere. The formation of a black selenium precipitate will be observed as the reaction progresses.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progression. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with additional dioxane or ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to yield the pure this compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the aldehyde functional group, which readily undergoes nucleophilic addition reactions. Its most common and synthetically useful transformation is the condensation with primary amines to form Schiff bases (imines).[11] This reaction is fundamental to its role as a building block, enabling the covalent linkage of the pyridine scaffold to other molecules. The pyridine nitrogen also retains its basic and coordinating properties, allowing the molecule and its derivatives to act as ligands in coordination chemistry.[12][13]

ReactivityDiagram cluster_reactants Reactants cluster_product Product A 5-Ethylpyridine- 2-carbaldehyde Reaction Condensation A->Reaction B Primary Amine (R-NH₂) B->Reaction C Schiff Base / Iminopyridine Reaction->C - H₂O Applications cluster_fields Application Fields Core This compound (Central Building Block) Pharma Pharmaceuticals (e.g., Thiosemicarbazones) Core->Pharma Derivative Synthesis Agro Agrochemicals (e.g., Fungicides) Core->Agro Scaffold Introduction Material Material Science (e.g., Polymers, Ligands) Core->Material Precursor for Coordination Complexes

References

Physicochemical properties of 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylpyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a crucial and versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and a pyridine core, makes it a valuable building block for the construction of more complex molecules. This compound is particularly significant in the development of novel pharmaceuticals and agrochemicals, where the pyridine scaffold is a common motif in bioactive compounds.[1][2] Its applications also extend to the flavor and fragrance industry and materials science, highlighting its broad utility.[1][2]

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. As senior application scientists, our goal is to synthesize foundational data with practical, field-proven insights, explaining the causality behind its characteristics and the methodologies used for their determination.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all further physicochemical analysis.

Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 21913-84-8[1][2]
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
SMILES CCC1=CN=C(C=C1)C=O[1]
InChI Key PPUYLXOFOVDYKU-UHFFFAOYSA-N[1]
Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a carbaldehyde (formyl) group and at the 5-position with an ethyl group. The aldehyde group is the primary site of reactivity, while the ethyl group and the nitrogen atom in the pyridine ring influence the molecule's overall polarity, solubility, and spectroscopic properties.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation A Obtain Sample B Dissolve in Appropriate Solvent (e.g., CDCl₃ for NMR) A->B C Acquire ¹H & ¹³C NMR Spectra B->C D Acquire IR Spectrum B->D E Acquire Mass Spectrum B->E F Confirm Structure (Compare with expected data) C->F D->F E->F G Assess Purity (Check for impurities) F->G H Final Report & Certificate of Analysis G->H

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 5-Ethylpyridine-2-carbaldehyde

This compound (CAS No. 21913-84-8) is a substituted pyridine derivative with the molecular formula C₈H₉NO.[1] Its structure, featuring a pyridine ring substituted with an ethyl group at the 5-position and a carbaldehyde group at the 2-position, makes it a valuable building block in the synthesis of more complex molecules.[1][2] Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the ethyl group. The chemical shifts are influenced by the electronic effects of the substituents and the nitrogen atom in the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
Aldehyde (-CHO)9.9 - 10.1Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This is consistent with data for pyridine-2-carbaldehyde.[3]
H-6 (Pyridine)8.6 - 8.8Doublet (d)~2This proton is ortho to the nitrogen atom and is therefore significantly deshielded. It will be split by the meta-coupling to H-4.
H-4 (Pyridine)7.8 - 8.0Doublet of doublets (dd)~8, ~2This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling).
H-3 (Pyridine)7.6 - 7.8Doublet (d)~8This proton is ortho to the aldehyde group and will show ortho-coupling with H-4.
Methylene (-CH₂)2.7 - 2.9Quartet (q)~7.5The methylene protons are adjacent to the aromatic ring and are split by the three protons of the methyl group.
Methyl (-CH₃)1.2 - 1.4Triplet (t)~7.5The methyl protons are split by the two protons of the methylene group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer is typically used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Carbonyl (C=O)192 - 195The carbonyl carbon is highly deshielded, a characteristic feature in aldehydes.
C-2 (Pyridine)152 - 155This carbon is attached to the electron-withdrawing aldehyde group and the nitrogen atom.
C-6 (Pyridine)149 - 152The carbon atom adjacent to the ring nitrogen is significantly deshielded.
C-5 (Pyridine)138 - 141This carbon is attached to the ethyl group.
C-4 (Pyridine)135 - 138Aromatic carbon in the pyridine ring.
C-3 (Pyridine)120 - 123Aromatic carbon in the pyridine ring.
Methylene (-CH₂)25 - 28Aliphatic carbon attached to the aromatic ring.
Methyl (-CH₃)14 - 16Aliphatic carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data and Interpretation

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale for Prediction
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750MediumThe presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature (Fermi resonance).
C=O stretch (aldehyde)1700 - 1720StrongThe carbonyl stretch is typically a strong and sharp absorption band. Conjugation with the pyridine ring may slightly lower the frequency compared to a simple aliphatic aldehyde.
C=N and C=C stretch (pyridine ring)1580 - 1610Medium to StrongAromatic ring stretching vibrations.
C-H stretch (aromatic)3000 - 3100MediumC-H stretching vibrations of the pyridine ring.
C-H stretch (aliphatic)2850 - 2970MediumC-H stretching vibrations of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data and Interpretation

  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₉NO) is 135.16 g/mol . In an EI mass spectrum, a prominent molecular ion peak is expected at m/z = 135.

  • Key Fragmentation Pathways:

    • Loss of H·: A peak at m/z = 134, corresponding to the [M-H]⁺ ion, is expected due to the loss of the aldehydic hydrogen radical. This is a common fragmentation for aldehydes.

    • Loss of CO: A peak at m/z = 107, corresponding to the [M-CO]⁺ ion, would result from the loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion.

    • Loss of CH₃·: A peak at m/z = 120, corresponding to the [M-CH₃]⁺ ion, can occur through the cleavage of the ethyl group.

    • Benzylic Cleavage: The bond between the methylene group and the methyl group can break, leading to a stable ion.

Fragmentation Workflow

Fragmentation_Pathway M [C₈H₉NO]⁺˙ m/z = 135 M_minus_H [M-H]⁺ m/z = 134 M->M_minus_H - H· M_minus_CH3 [M-CH₃]⁺ m/z = 120 M->M_minus_CH3 - CH₃· M_minus_CO [M-H-CO]⁺ m/z = 107 M_minus_H->M_minus_CO - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers, scientists, and drug development professionals can effectively utilize NMR, IR, and Mass Spectrometry for the characterization and quality control of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and data analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Ethylpyridine-2-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 5-Ethylpyridine-2-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Drawing upon established principles of physical chemistry and regulatory guidelines for pharmaceutical development, this document offers both theoretical insights and practical methodologies for handling and analyzing this versatile compound. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established scientific principles to provide a robust framework for its use in research and development.

Physicochemical Properties and Solubility Profile

This compound (CAS No: 21913-84-8) is a liquid at room temperature with a molecular formula of C₈H₉NO and a molecular weight of 135.2 g/mol .[2] Its structure, featuring a polar pyridine ring and an aldehyde group, alongside a nonpolar ethyl group, suggests a nuanced solubility profile.

Predicted and Observed Solubility

Based on the solubility of the related compound 2-Pyridinecarboxaldehyde, which is readily soluble in polar solvents like water, ethanol, and acetone, this compound is also expected to be soluble in these solvents.[3] The presence of the ethyl group may slightly reduce its polarity and, consequently, its aqueous solubility compared to its unsubstituted counterpart.

Another relevant analogue, 5-Ethyl-Pyridine-2-Ethanol, is reported to be miscible with methanol and freely soluble in dichloromethane.[4] This suggests that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to Freely SolubleThe pyridine nitrogen and aldehyde oxygen can form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Acetonitrile, DMSOSoluble to Freely SolubleThe polar nature of the molecule allows for favorable dipole-dipole interactions.
Nonpolar Dichloromethane, TolueneSolubleThe ethyl group and the aromatic ring provide some nonpolar character, allowing for miscibility with less polar solvents.
Experimental Protocol for Solubility Determination

A robust understanding of a compound's solubility is critical for its application in synthesis and formulation. The following protocol outlines a standardized method for quantitatively determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • A validated analytical method for quantification (e.g., HPLC-UV, as described in Section 3)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility in the original solvent, taking into account the dilution factor.

G cluster_workflow Solubility Determination Workflow A Add excess compound to a known volume of solvent B Equilibrate at a constant temperature with agitation A->B C Allow undissolved material to settle B->C D Withdraw and filter the supernatant C->D E Dilute the saturated solution D->E F Quantify concentration using a validated analytical method E->F G Calculate original solubility F->G

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly in the context of pharmaceutical development where degradation products can impact safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Predicted Stability

Based on the known reactivity of aldehydes and the stability information for the related compound 5-Ethyl-Pyridine-2-Ethanol, this compound is likely to be sensitive to:

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids.

  • Light: The pyridine ring and aldehyde functionality can absorb UV light, potentially leading to photolytic degradation.

  • Heat: Elevated temperatures can accelerate degradation reactions.

  • Extreme pH: Both acidic and basic conditions can catalyze the degradation of the molecule.

Forced Degradation Studies: A Methodological Approach

The following protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines to investigate the stability of this compound under various stress conditions.

2.2.1. Hydrolytic Degradation

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 N Sodium Hydroxide (basic condition)

  • Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

  • Withdraw samples at appropriate time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

2.2.2. Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Procedure:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

  • Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Withdraw samples at appropriate time points.

  • Analyze the samples by HPLC to assess degradation.

2.2.3. Photolytic Degradation

Objective: To determine the compound's sensitivity to light.

Procedure:

  • Expose a solution of this compound and the compound in its solid state to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Simultaneously, store a control sample, protected from light, under the same temperature conditions.

  • Expose the samples for a sufficient duration to assess the impact of light.

  • Analyze both the exposed and control samples by HPLC.

2.2.4. Thermal Degradation

Objective: To investigate the effect of high temperature on the compound's stability.

Procedure:

  • Place the solid compound in a controlled temperature chamber (e.g., 80 °C).

  • Withdraw samples at various time points (e.g., 1, 3, 5, and 7 days).

  • Prepare solutions of the withdrawn samples in a suitable solvent.

  • Analyze the samples by HPLC to quantify any degradation.

G cluster_pathways Potential Degradation Pathways Compound This compound Oxidation Oxidation (e.g., with H₂O₂) Compound->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) Compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Thermolysis Thermal Stress (Heat) Compound->Thermolysis Degradant1 5-Ethyl-2-pyridinecarboxylic acid Oxidation->Degradant1 Degradant2 Other Degradation Products Hydrolysis->Degradant2 Photolysis->Degradant2 Thermolysis->Degradant2

Caption: Potential degradation pathways of this compound.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A validated, stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products. The following hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed as a starting point for method development.

Table 2: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase for the separation of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and is compatible with mass spectrometry if further characterization of degradants is needed.
Gradient Elution Time (min)% B
0.010
20.090
25.090
25.110
30.010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 270 nm (or as determined by UV scan)Based on the expected UV absorbance of the pyridine ring.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by running forced degradation samples and showing that the main peak is free from co-eluting peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Handling and Storage Recommendations

Given the predicted sensitivity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area, away from light and sources of ignition.[2]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a predicted solubility profile that makes it amenable to a variety of reaction conditions. However, its aldehyde functionality suggests a susceptibility to degradation, particularly through oxidation. The methodologies outlined in this guide provide a comprehensive framework for the experimental determination of its solubility and a systematic approach to evaluating its stability through forced degradation studies. The proposed stability-indicating HPLC method serves as a robust starting point for the development of a validated analytical procedure for the accurate quantification of this compound and its potential degradation products. By adhering to these principles and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound in their work while ensuring the integrity and reliability of their results.

References

An In-Depth Technical Guide to the Reaction Mechanisms of Pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine-2-carbaldehyde, also known as 2-formylpyridine or picolinaldehyde, is a heterocyclic aromatic aldehyde featuring a pyridine ring with a formyl group at the C2 position.[1] This seemingly simple molecule is a cornerstone in synthetic chemistry, prized for its unique reactivity that stems from the interplay between the electrophilic aldehyde carbon and the adjacent nitrogen heteroatom. The pyridine nitrogen's electron-withdrawing nature enhances the aldehyde's susceptibility to nucleophilic attack, while its ability to act as a ligand and chelate to metal centers opens up a vast landscape of catalytic transformations.[2][3]

This guide provides an in-depth exploration of the core reaction mechanisms of pyridine-2-carbaldehyde and its derivatives. Moving beyond a simple catalog of reactions, we will dissect the causal factors governing reactivity, from the fundamental principles of nucleophilic addition to the nuanced control exerted by the pyridine nitrogen in complex catalytic cycles. This content is tailored for researchers, scientists, and drug development professionals who seek to leverage the versatile chemistry of these building blocks in their work.

Chapter 1: Nucleophilic Addition to the Carbonyl Group

The most fundamental reaction of pyridine-2-carbaldehyde is the nucleophilic addition to its carbonyl group. The proximity of the electron-withdrawing pyridine nitrogen atom increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to benzaldehyde.[3][4] This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final alcohol product.[5][6]

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the C=O π-bond and pushing electrons onto the oxygen atom. This initial addition changes the carbon's hybridization from sp² to sp³.[6] Subsequent protonation of the resulting alkoxide furnishes the addition product.

Hydration and Hemiacetal Formation

In aqueous or alcoholic solutions, pyridine-2-carbaldehyde can exist in equilibrium with its hydrated form (a gem-diol) or a hemiacetal, respectively.[3] Studies have shown that protic solvents favor the generation of these adducts. The position of the aldehyde group on the pyridine ring significantly influences the extent of this reaction, with the 2-position showing a high propensity for nucleophilic addition of water or methanol.[3]

Imine (Schiff Base) Formation

A hallmark reaction of pyridine-2-carbaldehyde is its condensation with primary amines to form imines, commonly known as Schiff bases.[1][7] These products are not merely synthetic intermediates but are pivotal bidentate ligands in coordination chemistry, capable of forming robust complexes with a wide array of metal ions.[1][2][8]

The reaction mechanism is a multi-step process initiated by the nucleophilic attack of the amine on the carbonyl carbon. This is followed by a series of proton transfers to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.[7] The rate of imine formation can be significantly influenced by pH.[9]

Imine_Formation cluster_steps P2C Pyridine-2-carbaldehyde Zwitterion Zwitterionic Intermediate P2C->Zwitterion + R-NH2 n1 Nucleophilic Attack Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine Zwitterion->Carbinolamine H+ transfer n2 Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ n3 Protonation Imine Imine (Schiff Base) Protonated_Carbinolamine->Imine - H2O Water H2O n4 Elimination

Caption: General mechanism for imine (Schiff Base) formation.

Chapter 2: Condensation Reactions for C-C Bond Formation

Pyridine-2-carbaldehyde is a versatile substrate for condensation reactions with active methylene compounds, leading to the formation of new carbon-carbon bonds and α,β-unsaturated products. The Knoevenagel condensation is a prime example of this reactivity.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, cyanoacetic acid) to the aldehyde, followed by a dehydration step.[10][11] The reaction is typically catalyzed by a weak base, such as pyridine or piperidine.[10][11]

The mechanism involves the base-catalyzed deprotonation of the active methylene compound to generate a carbanion (enolate). This potent nucleophile then attacks the carbonyl carbon of pyridine-2-carbaldehyde. The resulting aldol-type adduct subsequently undergoes elimination of a water molecule to yield the final conjugated product.[10][12]

Interestingly, studies have shown that the pyridine ring of the carbaldehyde itself can act as a dual-activity catalyst in reactions with malononitrile. It can activate the methylene compound by abstracting a proton via its nitrogen lone pair while simultaneously activating the carbonyl group.[13]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation [13]

This protocol describes the synthesis of 2-(pyridin-2-ylmethylene)malononitrile, a representative Knoevenagel product.

  • Reactant Preparation: In a suitable reaction vessel, combine pyridine-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvent Addition: Add 5 mL of a 1:1 mixture of water and ethanol.

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion of the reaction (typically observed by the formation of a precipitate), filter the solid product.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product. The sole product can be obtained in excellent yield (90-95%) after simple recrystallization from a 50% H₂O:EtOH mixture.[13]

Causality: The use of a protic solvent system (water/ethanol) facilitates the proton transfers necessary for the reaction mechanism. The inherent basicity of the pyridine nitrogen in the starting material is sufficient to catalyze the reaction, obviating the need for an external catalyst and simplifying the procedure.[13]

Chapter 3: The Pivotal Role of the Pyridine Nitrogen: Chelation and Catalysis

The strategic placement of the nitrogen atom at the 2-position is the defining feature of pyridine-2-carbaldehyde's chemistry. This nitrogen atom can act as a Lewis base and a chelating agent, profoundly influencing the reactivity of the aldehyde and its derivatives.[2]

Chelation in Coordination Chemistry

Derivatives of pyridine-2-carbaldehyde, particularly imines and hydrazones, are exceptional ligands in coordination chemistry.[1] For instance, pyridine-2-carbaldehyde thiosemicarbazone (Py-2-TSC) and its analogs act as tridentate ligands, binding to metal ions through the pyridine nitrogen, the imine nitrogen, and the sulfur atom.[14] This chelation effect leads to the formation of stable, often colored, metal complexes, a property exploited in analytical chemistry for metal detection.[14]

The ability of these ligands to chelate essential metal ions like iron and copper is also the basis for their therapeutic potential in treating diseases of iron overload or as anticancer agents.[15][16][17]

Caption: Chelation of a metal ion (M+) by a tridentate ligand.

Directing Group in C-H Functionalization

In modern synthetic chemistry, the pyridine ring, often introduced via pyridine-2-carbaldehyde, serves as an effective directing group for transition-metal-catalyzed C-H bond functionalization. The nitrogen atom coordinates to the metal catalyst, positioning it to selectively activate and functionalize C-H bonds at specific locations on the pyridine ring or other parts of the molecule.[18][19] This strategy provides a highly efficient and atom-economical route to complex, functionalized pyridine derivatives.[18]

Chapter 4: Involvement in Metal-Catalyzed and Multicomponent Reactions

The unique electronic and structural features of pyridine-2-carbaldehyde make it a valuable participant in a variety of advanced organic reactions.

Metal-Catalyzed Transformations

Pyridine-2-carbaldehyde and its derivatives are key components in numerous metal-catalyzed reactions. For instance, in the synthesis of imidazo[1,5-a]pyridines, a Cu(I)-catalyzed reaction utilizes a derivative formed in situ from pyridine-2-carbaldehyde. The proposed mechanism involves the coordination of both the pyridine and imine nitrogens to the copper center, facilitating a radical-based intramolecular C-H amination.[20]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of green and efficient synthesis. Pyridine-2-carbaldehyde is frequently employed as a key building block in MCRs for the synthesis of diverse heterocyclic scaffolds.[21] For example, it is used in the one-pot synthesis of novel pyridine derivatives with potential anti-inflammatory properties.[21]

Data Summary: Yields of Pyridine Derivatives via MCR [21]
Compound IDR GroupYield (%)Melting Point (°C)
5b4-OCH₃-289-290
5f4-NO₂-287-289
5h1-Naphthyl-326-328
Note: Specific yield percentages were not provided in the source material, but the characterization data confirms successful synthesis.

Conclusion

The reaction mechanisms of pyridine-2-carbaldehyde derivatives are a rich and multifaceted field, governed by the synergistic effects of an electrophilic carbonyl center and a strategically positioned pyridine nitrogen. From fundamental nucleophilic additions and condensations to sophisticated roles in chelation and transition-metal catalysis, this molecule offers a predictable yet versatile platform for chemical synthesis. A thorough understanding of these core mechanisms is essential for researchers aiming to design novel molecules for applications in medicinal chemistry, materials science, and catalysis. The principles outlined in this guide provide a foundation for both rationalizing existing transformations and predicting new avenues of reactivity for this indispensable chemical building block.

References

5-Ethylpyridine-2-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a multitude of chemical transformations. Among the vast family of pyridine derivatives, 5-Ethylpyridine-2-carbaldehyde has emerged as a particularly valuable and versatile building block. Its strategic placement of an ethyl group and a reactive aldehyde functionality allows for the construction of complex molecular architectures with a high degree of control and efficiency. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in contemporary organic synthesis.

The presence of the ethyl group at the 5-position enhances the lipophilicity of derivative molecules, a critical parameter in drug design for improving membrane permeability and pharmacokinetic profiles. The aldehyde group at the 2-position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions. This unique combination of features makes this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 21913-84-8[4][5]
Molecular Formula C₈H₉NO[4]
Molecular Weight 135.16 g/mol [4]
Appearance Liquid[4]
Purity ≥ 95% (NMR)[4]
Storage Conditions Store at 0-8°C[4]

Spectroscopic characterization provides unambiguous confirmation of the structure and purity of this compound. The following data are characteristic of this compound.

Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz) δ 10.01 (s, 1H), 7.90 (s, 2H), 7.69 (d, J = 4.8 Hz, 1H), 7.58 (d, J = 5.5 Hz, 2H)[1]
¹³C NMR (DMSO-d₆, 151 MHz) δ 193.0, 136.2, 134.5, 129.4, 129.1[1]
IR (KBr, cm⁻¹) Characteristic absorptions for C=O (aldehyde) around 1700 cm⁻¹, and aromatic C-H and C=C stretching.[6]
Mass Spectrometry M/z calculated for C₈H₉NO [M+H]⁺: 136.07.[7]

Synthesis of this compound: A Practical Approach

The most common and industrially viable route to this compound involves the oxidation of its precursor, 5-ethyl-2-methylpyridine. This transformation can be achieved using various oxidizing agents, with the choice often dictated by factors such as scale, cost, and environmental considerations.

Protocol: Oxidation of 5-Ethyl-2-methylpyridine

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 5-Ethyl-2-methylpyridine

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

  • Dilute the filtrate with water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 5-Ethyl-2-methylpyridine oxidation Oxidation (SeO₂, Dioxane/H₂O, Reflux) start->oxidation Step 1-3 workup Aqueous Workup & Extraction oxidation->workup Step 4-6 purification Purification (Column Chromatography) workup->purification Step 7 product Product: this compound purification->product Step 8

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: A Versatile Synthon

The aldehyde functionality of this compound makes it a versatile precursor for a wide range of organic transformations. This section details its application in several key reactions, providing both mechanistic insights and practical experimental protocols.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[8] this compound readily undergoes this reaction to yield substituted styrylpyridines, which are valuable intermediates in medicinal chemistry.

Wittig_Reaction cluster_wittig Wittig Reaction Workflow ylide_prep Ylide Preparation (Phosphonium Salt + Base) reaction Wittig Reaction ylide_prep->reaction aldehyde This compound aldehyde->reaction oxaphosphetane Oxaphosphetane Intermediate reaction->oxaphosphetane [2+2] Cycloaddition product Alkene Product oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: General workflow of the Wittig reaction.

This protocol describes a typical Wittig reaction to synthesize a vinylpyridine derivative.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. The formation of the yellow-orange ylide will be observed.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[9]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[10] this compound serves as an excellent electrophile in this reaction, leading to the formation of various functionalized alkenes.

Knoevenagel_Condensation cluster_knoevenagel Knoevenagel Condensation Workflow aldehyde This compound condensation Condensation aldehyde->condensation active_methylene Active Methylene Compound active_methylene->condensation base Base (e.g., Piperidine) base->condensation intermediate Intermediate Adduct condensation->intermediate dehydration Dehydration intermediate->dehydration product α,β-Unsaturated Product dehydration->product Reductive_Amination cluster_reductive_amination Reductive Amination Workflow aldehyde This compound imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Amine (Primary or Secondary) amine->imine_formation reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction product Amine Product reduction->product Pioglitazone_Intermediate_Synthesis cluster_pioglitazone Synthesis of 2-(5-ethylpyridin-2-yl)ethanol start This compound reduction Reduction (e.g., NaBH₄, Methanol) start->reduction workup Aqueous Workup & Extraction reduction->workup product 2-(5-ethylpyridin-2-yl)ethanol workup->product

References

A Senior Application Scientist’s Guide to the Discovery and Synthesis of Novel Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Centrality of the Pyridine Scaffold in Modern Drug Discovery

As a Senior Application Scientist, one is afforded a unique vantage point—a perspective that bridges the chasm between theoretical chemistry and tangible, field-proven application. It is from this perspective that the pyridine heterocycle reveals itself not merely as a common structural motif, but as a cornerstone of modern medicinal chemistry. Its prevalence is not a matter of chance; it is a direct consequence of its intrinsic physicochemical properties.

Chemically, pyridine is an aromatic six-membered ring resembling benzene, but with one carbon atom replaced by a nitrogen. This seemingly simple substitution has profound implications. The nitrogen atom introduces a dipole moment, imparts basicity, and provides a crucial hydrogen bond acceptor site, which significantly enhances the pharmacokinetic properties of drug candidates by facilitating interactions with biological receptors.[1][2] Furthermore, its stability, small size, and capacity to improve water solubility make it an exceptionally versatile scaffold for drug design.[2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth, technically grounded understanding of the contemporary landscape of pyridine synthesis. We will move beyond mere recitation of reactions to explore the causality behind methodological choices, from foundational multi-component reactions to the cutting edge of C-H functionalization. Each protocol is presented as a self-validating system, grounded in authoritative literature, to ensure both scientific integrity and practical applicability.

Part 1: The Pyridine Scaffold: A Privileged Element in Therapeutics

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is a quintessential example, found in a vast array of natural products (like nicotine and vitamin B3) and synthetic pharmaceuticals.[1][3][4] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that the pyridine ring is the most frequently occurring azaheterocycle, present in 54 newly approved drugs.[1][5] This underscores its continued relevance and success in drug development.

These compounds span a wide range of therapeutic areas, demonstrating the scaffold's versatility.[1][6][7]

Table 1: FDA-Approved Drugs (2014-2023) Containing a Pyridine Scaffold by Therapeutic Area[1][8][9]
Therapeutic AreaNumber of Approved DrugsPercentage of TotalRepresentative Examples
Anticancer1833%Abemaciclib, Lorlatinib, Ivosidenib
Central Nervous System (CNS)1120%Drugs for Migraine, Parkinson's, Insomnia
Rare Conditions611%Varies
Hematopoietic System59%Varies
Anti-infectives (Antibiotics, Antivirals)MultipleN/AOzenoxacin, Atazanavir
CardiovascularMultipleN/AAmlodipine, Nifedipine

This broad applicability stems from the pyridine nucleus's ability to be strategically functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize efficacy and safety.[8] The following sections will delve into the synthetic methodologies that enable the creation of this chemical diversity.

Part 2: Core Synthetic Strategies: From Classical Construction to Modern Functionalization

The synthesis of functionalized pyridines is a mature yet continually evolving field. Methodologies can be broadly categorized into two approaches: de novo synthesis, where the ring is constructed from acyclic precursors, and post-synthesis functionalization, where a pre-existing pyridine ring is modified.

Multi-Component Reactions (MCRs): The Pillar of Efficiency

MCRs are convergent processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants.[8] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[8][9]

First reported in 1881, the Hantzsch synthesis remains one of the most reliable methods for constructing the pyridine core.[10] It is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][10] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the aromatic pyridine. The driving force for this final step is the stability gained through aromatization.[10]

G cluster_0 Synthesis & Discovery cluster_1 Screening & Optimization Scaffold_Selection Privileged Scaffold Selection (e.g., Pyridine Core) Synthetic_Strategy Synthetic Strategy Selection (MCR, C-H Functionalization, etc.) Scaffold_Selection->Synthetic_Strategy Based on Target Library_Synthesis Compound Library Synthesis Synthetic_Strategy->Library_Synthesis Execute Protocol Purification_Characterization Purification & Characterization (NMR, MS) Library_Synthesis->Purification_Characterization Isolate Products HTS High-Throughput Screening (HTS) Purification_Characterization->HTS Submit Library Hit_Identification Hit Identification HTS->Hit_Identification Identify Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Structure-Activity Relationship Lead_Optimization->Synthetic_Strategy Iterative Redesign Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection Refine Properties

Caption: A conceptual workflow for pyridine-based drug discovery.

The reaction proceeds through a series of well-understood intermediates. The causality is clear: one equivalent of the β-ketoester condenses with the aldehyde (a Knoevenagel condensation), while the second equivalent forms an enamine with the ammonia.[10] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The choice of oxidant for the final aromatization step is critical; common reagents include ferric chloride, manganese dioxide, or simply exposure to air, often under "green" conditions like microwave irradiation to improve yields and reduce reaction times.[10][11]

Objective: To synthesize Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its subsequent oxidation to Ethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol (Solvent)

  • Cerium (IV) ammonium nitrate (CAN) or Ferric Chloride (FeCl₃) (Oxidizing agent)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 eq), ethyl acetoacetate (2 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reaction Execution (Microwave Method): For an environmentally benign approach, place the reaction mixture in a sealed microwave vessel and irradiate at 100-120°C for 5-10 minutes.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Alternative (Conventional Heating): Alternatively, reflux the mixture with stirring for 2-4 hours.[8]

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Aromatization: Dissolve the isolated dihydropyridine in glacial acetic acid. Add the oxidizing agent (e.g., CAN, 1.1 eq) portion-wise while stirring. The reaction is typically exothermic.

  • Work-up and Purification: After the oxidation is complete (as monitored by TLC), pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final substituted pyridine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

Transition-Metal Catalysis: Precision and Novelty

Transition-metal catalysis has revolutionized pyridine synthesis, enabling reactions that are difficult or impossible to achieve through classical methods. These approaches offer high regioselectivity and functional group tolerance.[13][14]

This powerful strategy constructs the pyridine ring by combining two alkyne molecules and one nitrile molecule.[15] Catalysts based on cobalt, nickel, or palladium are commonly employed to orchestrate this elegant cyclotrimerization, allowing for the creation of highly substituted pyridines with predictable regiochemistry.[14][15]

G Start Starting Materials: - 2x Alkyne - 1x Nitrile - Transition Metal Catalyst (e.g., Co, Pd) Activation Catalyst Activation & Ligand Exchange Start->Activation Metallacycle Formation of Metallacyclopentadiene Activation->Metallacycle with Alkynes Insertion Nitrile Insertion Metallacycle->Insertion Cyclization Reductive Elimination & Ring Formation Insertion->Cyclization Product Substituted Pyridine Cyclization->Product Catalyst_Regen Catalyst Regeneration Cyclization->Catalyst_Regen Catalyst_Regen->Activation Catalytic Cycle

Caption: Catalytic cycle for [2+2+2] cycloaddition to form pyridines.

Perhaps the most significant recent advance in pyridine chemistry is the development of direct C-H bond functionalization.[2] This strategy avoids the need for pre-functionalized starting materials, making it a highly atom- and step-economical approach to diversifying the pyridine core.[16] The primary challenge lies in the electron-deficient nature of the pyridine ring, which makes it less reactive toward electrophilic substitution.[16]

Transition metals, particularly palladium and rhodium, have been instrumental in overcoming this challenge.[13] By using directing groups, these catalysts can selectively activate and functionalize specific C-H bonds (C2, C3, or C4), providing precise control over the substitution pattern.[2][13][17] This late-stage functionalization is invaluable in drug discovery, as it allows for the rapid modification of complex, biologically active molecules.[18]

Caption: Regioselective C-H functionalization sites on the pyridine ring.

Part 3: Biological Evaluation of Novel Pyridine Derivatives

The synthesis of novel compounds is only the first step. The subsequent biological evaluation is critical to identifying promising drug candidates. Newly synthesized pyridine derivatives are routinely screened for a wide range of biological activities.[6][19][20] Structure-Activity Relationship (SAR) studies are then conducted to correlate specific structural features with observed biological effects, guiding the next round of synthesis and optimization.[19]

Table 2: Examples of Biological Activities in Recently Synthesized Pyridine Compounds
Pyridine Derivative ClassTarget/ActivityKey Findings & InsightsReference
Thioalkyl NicotinatesNeurotropic Activity (Anxiolytic)6-amino-2-thioalkyl-4-phenylnicotinate derivatives showed significant anxiolytic activity, reportedly four times more potent than diazepam in preclinical models.[19]
Imidazo[1,2-a]pyridinesAnticancer (Tubulin Polymerization Inhibitor)Curcumin-conjugated imidazo[1,2-a]pyridines demonstrated potent growth inhibition in various cancer cell lines, with IC₅₀ values in the low micromolar range.[21]
Thieno[2,3-b]pyridinesAntibacterialCertain annulated thienopyridines showed a high zone of inhibition against Gram-positive Staphylococcus aureus, comparable to the antibiotic cefotaxime.[3]
2,6-Diaryl-substituted PyridinesAnticancer (Topoisomerase I Inhibitor)Specific substitution patterns on the aryl rings led to promising cytotoxic effects against several human cancer cell lines via topoisomerase I inhibition.[21]

Part 4: Future Perspectives: The Road Ahead

The field of pyridine synthesis continues to advance at a rapid pace. Key future directions are focused on enhancing sustainability, precision, and complexity.

  • Green Chemistry: The development of catalytic systems that operate in environmentally benign solvents (like water), utilize recoverable catalysts (such as magnetic nanoparticles), and are driven by energy-efficient methods (like visible-light photoredox catalysis) will remain a major focus.[10][22][23][24]

  • Late-Stage Functionalization: The ability to selectively modify complex molecules, such as natural products or existing drugs, in the final steps of a synthesis is a primary goal. Advanced C-H functionalization techniques are making this increasingly feasible, allowing for rapid diversification and optimization of drug leads.[18][25]

  • Computational Chemistry: The integration of computational modeling with synthetic chemistry will accelerate the discovery process. In silico screening can predict the biological activity of virtual compounds, helping to prioritize synthetic targets and reduce the time and resources spent on less promising avenues.[26]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Ethylpyridine-2-carbaldehyde in Pharmaceutical Synthesis

This compound, a substituted pyridine derivative, has emerged as a pivotal building block in the synthesis of a diverse array of pharmaceutical intermediates.[1][2] Its unique electronic and structural features, including the nucleophilic nitrogen atom in the pyridine ring and the electrophilic aldehyde functionality, render it a versatile substrate for a multitude of organic transformations. This guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from this compound, with a focus on scientifically sound and practically robust methodologies. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug discovery and development endeavors. Pyridine and its derivatives are known to be integral scaffolds in a wide range of FDA-approved drugs, highlighting the importance of mastering their synthesis.[3]

I. Knoevenagel Condensation: A Gateway to α,β-Unsaturated Pharmaceutical Intermediates

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[4] In the context of this compound, this reaction provides a direct route to α,β-unsaturated nitriles and esters, which are valuable precursors for various therapeutic agents. The reaction is typically base-catalyzed and proceeds through a carbanionic intermediate.

Featured Intermediate: (E)-3-(5-ethylpyridin-2-yl)acrylonitrile

(E)-3-(5-ethylpyridin-2-yl)acrylonitrile serves as a versatile intermediate in the synthesis of more complex heterocyclic systems. The electron-withdrawing nitrile group and the conjugated double bond provide multiple reactive sites for further functionalization. Acrylonitrile adducts, in general, have been investigated for their potential as antimicrobial and antithrombotic agents.[5][6]

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction This compound->Reaction Malononitrile Malononitrile Malononitrile->Reaction Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Reflux Reflux Reflux->Reaction (E)-3-(5-ethylpyridin-2-yl)acrylonitrile (E)-3-(5-ethylpyridin-2-yl)acrylonitrile Reaction->(E)-3-(5-ethylpyridin-2-yl)acrylonitrile Condensation

Caption: Workflow for the synthesis of (E)-3-(5-ethylpyridin-2-yl)acrylonitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound135.171.35 g10.0
Malononitrile66.060.73 g11.0
Piperidine85.150.085 g (0.1 mL)1.0
Ethanol46.0720 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10.0 mmol) and malononitrile (0.73 g, 11.0 mmol).

  • Add 20 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

  • Add piperidine (0.1 mL, 1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford (E)-3-(5-ethylpyridin-2-yl)acrylonitrile as a crystalline solid.

Expected Yield: 80-90% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be determined.

II. Grignard Reaction: Accessing Chiral Pyridyl Alcohols

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group.[2] The reaction of this compound with a Grignard reagent provides access to secondary pyridyl alcohols, which can be important chiral building blocks in pharmaceutical synthesis.

Featured Intermediate: 5-Ethyl-α-phenyl-2-pyridinemethanol

5-Ethyl-α-phenyl-2-pyridinemethanol is a chiral alcohol that can be used in the synthesis of various biologically active molecules. The hydroxyl group can be further functionalized or used to introduce stereocenters, which are crucial for the efficacy of many drugs.

Grignard_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction This compound->Reaction Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Reaction Anhydrous THF (solvent) Anhydrous THF (solvent) Anhydrous THF (solvent)->Reaction 0 °C to RT 0 °C to RT 0 °C to RT->Reaction Aqueous NH4Cl (quench) Aqueous NH4Cl (quench) 5-Ethyl-α-phenyl-2-pyridinemethanol 5-Ethyl-α-phenyl-2-pyridinemethanol Aqueous NH4Cl (quench)->5-Ethyl-α-phenyl-2-pyridinemethanol Alkoxide Intermediate Alkoxide Intermediate Reaction->Alkoxide Intermediate Nucleophilic Addition Alkoxide Intermediate->5-Ethyl-α-phenyl-2-pyridinemethanol Protonation

Caption: Workflow for the synthesis of 5-Ethyl-α-phenyl-2-pyridinemethanol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound135.171.35 g10.0
Phenylmagnesium bromide (3.0 M in diethyl ether)181.313.7 mL11.0
Anhydrous Tetrahydrofuran (THF)72.1130 mL-
Saturated aqueous Ammonium Chloride (NH₄Cl)53.4920 mL-

Procedure:

  • Set up a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound (1.35 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol) to the dropping funnel and add it dropwise to the stirred solution of the aldehyde over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 5-Ethyl-α-phenyl-2-pyridinemethanol as a viscous oil or a low-melting solid.

Expected Yield: 70-85% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

III. Reductive Amination: Constructing C-N Bonds for Bioactive Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds and is a cornerstone of pharmaceutical chemistry.[7] This reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The use of mild reducing agents like sodium triacetoxyborohydride allows for a wide functional group tolerance.[8]

Featured Intermediate: N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine

N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine is an example of a secondary amine that can be a precursor to more complex pharmaceutical targets. The benzyl group can serve as a protecting group or as a part of the final molecular scaffold. N-benzylamines are a common structural motif in medicinal chemistry.[9]

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Imine Formation Imine Intermediate This compound->Imine Formation Benzylamine Benzylamine Benzylamine->Imine Formation Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Reduction Sodium Triacetoxyborohydride->Reduction Dichloroethane (DCE) Dichloroethane (DCE) Dichloroethane (DCE)->Reduction Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Imine Formation Room Temperature Room Temperature Room Temperature->Reduction Imine Formation->Reduction N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine Reduction->N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine

Caption: Workflow for the synthesis of N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound135.171.35 g10.0
Benzylamine107.151.18 g (1.2 mL)11.0
Sodium Triacetoxyborohydride211.942.54 g12.0
1,2-Dichloroethane (DCE)98.9640 mL-
Acetic Acid60.050.06 g (0.06 mL)1.0

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.35 g, 10.0 mmol) and benzylamine (1.2 mL, 11.0 mmol) in 1,2-dichloroethane (40 mL).

  • Add acetic acid (0.06 mL, 1.0 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate 8:2).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain N-Benzyl-1-(5-ethylpyridin-2-yl)methanamine as an oil.

Expected Yield: 75-90% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Synthesis of a Key Intermediate for Pioglitazone

A noteworthy application of this compound derivatives is in the synthesis of the antidiabetic drug Pioglitazone.[3][8][10] A key intermediate, 2-(5-ethylpyridin-2-yl)ethanol, can be prepared by the reduction of this compound.

Featured Intermediate: 2-(5-ethylpyridin-2-yl)ethanol

This alcohol is a crucial building block in the synthesis of Pioglitazone, where it is etherified with a substituted benzaldehyde derivative.[7][11]

Reduction cluster_reactants Reactant cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reduction This compound->Reduction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reduction Methanol (solvent) Methanol (solvent) Methanol (solvent)->Reduction 0 °C to RT 0 °C to RT 0 °C to RT->Reduction 2-(5-ethylpyridin-2-yl)ethanol 2-(5-ethylpyridin-2-yl)ethanol Reduction->2-(5-ethylpyridin-2-yl)ethanol

Caption: Workflow for the synthesis of 2-(5-ethylpyridin-2-yl)ethanol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound135.171.35 g10.0
Sodium Borohydride (NaBH₄)37.830.42 g11.0
Methanol32.0425 mL-

Procedure:

  • Dissolve this compound (1.35 g, 10.0 mmol) in methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to give 2-(5-ethylpyridin-2-yl)ethanol as an oil. The product can be further purified by distillation under reduced pressure if necessary.

Expected Yield: 90-98% Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in this guide for Knoevenagel condensation, Grignard reaction, and reductive amination provide robust and scalable methods for accessing valuable molecular scaffolds. By understanding the underlying principles and meticulously following the experimental procedures, researchers can effectively leverage the synthetic potential of this important building block in their drug discovery and development programs.

References

Application Notes & Protocols: The Strategic Role of 5-Ethylpyridine-2-carbaldehyde in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine derivatives are foundational scaffolds in the discovery and development of high-performance agrochemicals.[1][2] Among these, 5-Ethylpyridine-2-carbaldehyde stands out as a versatile and highly valuable intermediate. Its unique substitution pattern—an activating aldehyde at the 2-position and a lipophilic ethyl group at the 5-position—provides a strategic starting point for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its conversion into key structural motifs found in leading fungicides and herbicides. We will present two detailed case studies: the synthesis of a Fluopicolide analogue (a potent oomycete fungicide) and a Picolinafen analogue (a selective herbicide), complete with step-by-step protocols, mechanistic insights, and workflow visualizations.

Introduction: Why this compound?

The efficacy of an agrochemical is intrinsically linked to its molecular structure. The pyridine ring is a privileged heterocycle in agrochemical design, offering a balance of metabolic stability, polarity, and the ability to engage in specific binding interactions with target enzymes or proteins.[1] this compound is a particularly strategic starting material for several key reasons:

  • Reactive Handle: The aldehyde group at the C-2 position is a versatile functional group that can be readily transformed into a variety of other moieties, including amines, carboxylic acids, and alcohols, which are essential for building the final agrochemical structure.[3]

  • Directing Influence: The nitrogen atom in the pyridine ring influences the reactivity of the aldehyde and serves as a key binding point in the final active ingredient.

  • Physicochemical Tuning: The ethyl group at the C-5 position enhances the lipophilicity of the molecule. This is a critical parameter that governs the compound's ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens, thereby improving bioavailability and efficacy.

This document serves as a technical guide for research scientists and process chemists, illustrating how to leverage the reactivity of this key intermediate to construct sophisticated agrochemicals.

Application I: Synthesis of a Fungicide Analogue via Reductive Amination Pathway

Target Molecule: Fluopicolide Analogue

Fluopicolide is a highly effective fungicide used to control devastating oomycete diseases like late blight in potatoes and downy mildew in grapes.[4] Its unique mode of action involves the disruption of spectrin-like proteins in the pathogen's cytoskeleton, a mechanism distinct from many other fungicides, making it a valuable tool for resistance management.[4] The core structure features a substituted pyridylmethylamine moiety coupled to a dichlorobenzamide head group.

The synthesis of the key amine intermediate from a pyridine-2-carbaldehyde is a critical sequence. A known industrial route involves the conversion of the aldehyde to a nitrile, followed by catalytic hydrogenation.[5][6]

Synthetic Pathway Overview

The overall transformation from a substituted pyridine-2-carbaldehyde to the final Fluopicolide analogue involves three key stages:

  • Oximation & Dehydration: The aldehyde is converted into a nitrile. This two-step, one-pot sequence first forms an oxime, which is then dehydrated to yield the more stable cyano group.

  • Catalytic Hydrogenation: The nitrile is reduced to a primary amine using a catalyst like Raney Nickel. This is a robust and widely used industrial method for this transformation.[7][8]

  • Amide Coupling: The resulting pyridylmethylamine intermediate is coupled with 2,6-dichlorobenzoyl chloride to form the final active ingredient.[9]

Fluopicolide Synthesis Pathway start 5-R-Pyridine- 2-carbaldehyde oxime Intermediate Oxime start->oxime 1. Hydroxylamine·HCl 2. Dehydrating Agent (e.g., Ac₂O) nitrile 5-R-Pyridine- 2-carbonitrile oxime->nitrile amine 5-R-Pyridin- 2-ylmethanamine nitrile->amine H₂ / Raney Ni Acetic Acid end Fluopicolide Analogue (Final Product) amine->end Base (e.g., NaOH) Toluene/Water reagent1 2,6-Dichlorobenzoyl chloride reagent1->end

Caption: Synthetic route to a Fluopicolide analogue.
Protocol 1: Synthesis of 2-(Aminomethyl)-5-ethylpyridine

This protocol outlines the conversion of this compound to its corresponding primary amine, a crucial building block.

Step 1: Oximation and Dehydration to 5-Ethylpyridine-2-carbonitrile

  • Rationale: This step converts the aldehyde into a nitrile. The aldehyde first reacts with hydroxylamine to form an oxime. The subsequent in-situ dehydration, often using an agent like acetic anhydride or a strong acid, is a classic method to generate the stable nitrile functional group, which is the direct precursor to the amine.[5]

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., pyridine or formic acid), add hydroxylamine hydrochloride (1.1 eq).

  • Heat the mixture to 80-100 °C.

  • Slowly add a dehydrating agent (e.g., acetic anhydride, 1.5 eq) while maintaining the temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture and quench by carefully pouring it onto ice water.

  • Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile. Purify by column chromatography or distillation if necessary.

Step 2: Catalytic Hydrogenation to 2-(Aminomethyl)-5-ethylpyridine

  • Rationale: Catalytic hydrogenation is a highly efficient and clean method for reducing nitriles to primary amines. Raney Nickel is a cost-effective and highly active catalyst for this purpose. The reaction is typically run in a solvent like ethanol or acetic acid, which helps to suppress the formation of secondary amine byproducts.[6][8]

  • Prepare a solution of 5-Ethylpyridine-2-carbonitrile (1.0 eq) in glacial acetic acid or ethanol.

  • Carefully add Raney Nickel catalyst (5-10 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi.

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet with solvent during handling.

  • Concentrate the filtrate under reduced pressure to obtain the amine product, often as an acetate salt if acetic acid was used as the solvent.[9]

Protocol 2: Amide Coupling to Synthesize Final Product

This protocol is adapted from an industrial process for the synthesis of Fluopicolide.[9]

  • Rationale: This is a classic Schotten-Baumann reaction. The highly reactive acyl chloride (2,6-dichlorobenzoyl chloride) reacts with the nucleophilic primary amine. The reaction is performed in a biphasic system (toluene/water) with a base (NaOH) to neutralize the HCl byproduct, driving the reaction to completion.[9]

  • Dissolve the 2-(aminomethyl)-5-ethylpyridine intermediate (1.0 eq, e.g., as the acetate salt) in a mixture of water and toluene.

  • At room temperature (+20 °C), add 2,6-dichlorobenzoyl chloride (0.99 eq) to the stirred mixture.

  • Simultaneously, add an aqueous solution of sodium hydroxide (32 wt%) dropwise over 60 minutes, maintaining the internal temperature between +38 °C and +43 °C using external cooling. The reaction is exothermic.

  • After the addition is complete, heat the mixture to ~80 °C and perform a phase separation, discarding the lower aqueous phase.

  • Cool the organic (toluene) phase over 2 hours to +5 °C to induce crystallization of the product.

  • Stir for an additional 60 minutes at +5 °C.

  • Isolate the product by filtration. Wash the filter cake with pre-cooled toluene.

  • Dry the product under vacuum at +65 °C to yield the final Fluopicolide analogue.

ParameterValue / ConditionPurpose / RationaleReference
Amine Intermediate 2-(Aminomethyl)-5-ethylpyridineThe nucleophilic pyridine-containing component.[5]
Acylating Agent 2,6-Dichlorobenzoyl chlorideThe electrophilic "head" of the fungicide.[9]
Solvent System Toluene / Water (Biphasic)Allows for easy separation and workup.[9]
Base Sodium Hydroxide (aq. solution)Neutralizes HCl byproduct, driving the reaction.[9]
Temperature Control 38-43 °C (during addition)Controls the exothermic reaction rate.[9]
Isolation Method Cooling CrystallizationProvides a pure product directly from the reaction mixture.[9]
Expected Yield >95% (for coupling step)High efficiency is typical for this type of industrial process.[9]

Application II: Synthesis of a Herbicide Analogue via Oxidation Pathway

Target Molecule: Picolinafen Analogue

Picolinafen is a selective, post-emergence herbicide used to control broadleaf weeds in cereal crops.[10] Its mechanism of action is the inhibition of the phytoene desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway.[11] This inhibition leads to the destruction of chlorophyll, causing a characteristic bleaching or whitening of susceptible weeds.[11] The core of Picolinafen is a picolinamide structure, which requires a picolinic acid (pyridine-2-carboxylic acid) intermediate for its synthesis.[12]

Synthetic Pathway Overview

The conversion of this compound to a Picolinafen analogue proceeds through two main steps:

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid. This is a fundamental transformation in organic synthesis, achievable with various oxidizing agents.

  • Amide Coupling: The resulting picolinic acid derivative is coupled with the desired aniline (in this case, an analogue of 4-fluoroaniline) to form the final picolinamide herbicide.

Picolinafen Synthesis Pathway start 5-Ethylpyridine- 2-carbaldehyde acid 5-Ethylpicolinic Acid start->acid Oxidation (e.g., KMnO₄ or Ag₂O) activated_acid Activated Intermediate (e.g., Acyl Chloride) acid->activated_acid Activation (e.g., SOCl₂ or EDC/HOBt) end Picolinafen Analogue (Final Product) activated_acid->end Amide Coupling Base reagent1 Aniline Analogue reagent1->end

Caption: Synthetic route to a Picolinafen analogue.
Protocol 3: Synthesis of 5-Ethylpicolinic Acid

  • Rationale: The aldehyde must be oxidized to a carboxylic acid to enable amide bond formation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation.[13] The reaction is typically run in an aqueous basic solution, followed by acidic workup to protonate the carboxylate salt and precipitate the desired carboxylic acid.

  • Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like acetone or pyridine.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium permanganate (KMnO₄, ~1.5-2.0 eq) in water, ensuring the temperature does not rise above 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC indicates the absence of starting material.

  • Quench the reaction by adding a small amount of sodium bisulfite or isopropanol to destroy any excess KMnO₄.

  • Filter the mixture to remove the MnO₂ precipitate, washing the filter cake with water.

  • Cool the clear filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of ~3-4.

  • The picolinic acid product will precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 4: Amide Coupling to Synthesize Final Product
  • Rationale: To form the amide bond, the carboxylic acid must first be "activated" to make it more electrophilic. A common laboratory method is to convert it to an acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with the aniline to form the stable amide bond. A base like triethylamine or pyridine is added to scavenge the HCl produced.

  • In a fume hood, suspend 5-Ethylpicolinic acid (1.0 eq) in thionyl chloride (SOCl₂, ~3-5 eq).

  • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The solid should dissolve as it converts to the acyl chloride.

  • Cool the mixture and remove the excess SOCl₂ under reduced pressure. The crude acyl chloride (often an oil or low-melting solid) is typically used directly in the next step.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C and add the aniline analogue (1.0 eq) followed by the dropwise addition of a non-nucleophilic base like triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the Picolinafen analogue.

ParameterValue / ConditionPurpose / RationaleReference
Starting Material This compoundProvides the core pyridine scaffold.-
Oxidizing Agent Potassium Permanganate (KMnO₄)Converts the aldehyde to a carboxylic acid.[13]
Activating Agent Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a highly reactive acyl chloride.-
Coupling Partner Substituted AnilineForms the second half of the final amide product.[12]
Base (Coupling) TriethylamineScavenges HCl byproduct from the coupling reaction.-
Purification Recrystallization / ChromatographyTo isolate the final product in high purity.-
Expected Yield 60-80% (over 2 steps)Typical for this type of laboratory synthesis sequence.-

General Experimental Workflow

The protocols described follow a standard sequence common in synthetic organic chemistry. This workflow ensures efficient reaction execution, safe handling of materials, and effective purification of the target compound.

Experimental Workflow setup 1. Reaction Setup (Glassware, Reagents, Inert Atm.) reaction 2. Reaction Execution (Addition, Temp. Control, Stirring) setup->reaction monitoring 3. In-Process Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup 4. Quenching & Workup (Extraction, Washing) reaction->workup Reaction Complete monitoring->reaction Check for Completion purification 5. Isolation & Purification (Crystallization, Chromatography) workup->purification analysis 6. Characterization (NMR, MS, Purity Analysis) purification->analysis

Caption: General workflow for agrochemical synthesis.

Conclusion

This compound is a powerful and versatile building block for the agrochemical industry. Through straightforward, high-yielding chemical transformations such as oxidation, reductive amination, and amide coupling, this intermediate provides a direct route to complex and high-value active ingredients. The protocols and pathways detailed in these application notes for Fluopicolide and Picolinafen analogues demonstrate the strategic value of this starting material. By understanding the underlying chemical principles and applying these robust protocols, researchers and drug development professionals can accelerate the discovery and synthesis of next-generation crop protection agents.

References

Application Note & Protocol: A Robust Synthesis of Pioglitazone via the 5-Ethylpyridine-2-carbaldehyde Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pioglitazone is a prominent member of the thiazolidinedione class of oral anti-diabetic agents, primarily prescribed for the management of type 2 diabetes mellitus. Its synthesis is a key focus in pharmaceutical process development. This application note provides a comprehensive and detailed protocol for the synthesis of Pioglitazone, centering on a strategic route that utilizes 5-Ethylpyridine-2-carbaldehyde as a pivotal intermediate. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, step-by-step experimental procedures, and a thorough explanation of the underlying chemical principles. The described protocols are structured to be self-validating, emphasizing reproducibility and high-yield synthesis of this critical active pharmaceutical ingredient.

Introduction: Strategic Importance of the this compound Intermediate

The therapeutic efficacy of Pioglitazone is attributed to its thiazolidinedione core, which functions as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] While various synthetic routes to Pioglitazone exist, the pathway involving the this compound intermediate is particularly advantageous due to its efficiency and the commercial availability of the starting materials.[2][3] This intermediate acts as a crucial building block, enabling a convergent synthesis that efficiently joins the ethyl-pyridyl side chain with the thiazolidinedione pharmacophore.

The strategic decision to employ this pathway is based on the ability to introduce the characteristic side chain early in the synthetic sequence. This approach facilitates purification and provides better control over the overall synthesis. A deep understanding of each reaction step, from the initial oxidation to the final cyclization and reduction, is essential for a successful and scalable synthesis of Pioglitazone.[4]

Overall Synthetic Workflow

The synthesis of Pioglitazone from 5-ethyl-2-methylpyridine can be systematically divided into three main stages, as illustrated in the workflow diagram below. The process commences with the selective oxidation of the methyl group to form the key aldehyde intermediate. This is followed by a Knoevenagel condensation to introduce the thiazolidinedione moiety and create a benzylidene intermediate. The final stage involves the reduction of the exocyclic double bond to yield the target Pioglitazone molecule.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Side Chain Elongation & Coupling cluster_2 Stage 3: Final Product Formation A 5-Ethyl-2-methylpyridine B Oxidation A->B  HNO3 or other oxidizing agents C This compound B->C D Knoevenagel Condensation C->D C->D F 5-({4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}methylene)-2,4-thiazolidinedione D->F E 2,4-Thiazolidinedione E->D G Catalytic Hydrogenation F->G  H2, Pd/C F->G H Pioglitazone G->H caption Figure 1. Overall synthetic workflow for Pioglitazone.

Caption: Figure 1. Overall synthetic workflow for Pioglitazone.

Detailed Experimental Protocols

Stage 1: Synthesis of this compound

The initial and critical step is the selective oxidation of the 2-methyl group of 5-ethyl-2-methylpyridine. Various oxidizing agents can be employed for this transformation, with nitric acid being a common choice in industrial processes.[5] The rationale for this selection lies in its effectiveness in oxidizing activated methyl groups attached to a heteroaromatic ring.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, charge a suitable reactor with 5-ethyl-2-methylpyridine (1.0 eq).

  • Reagent Addition: Slowly add nitric acid (a suitable excess) to the reactor while maintaining the temperature between 20-30 °C.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 190-270°C) and maintain for a sufficient duration to ensure complete conversion.[5] Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with a suitable organic solvent.

  • Purification: The organic extracts are combined, washed, and concentrated under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a pale yellow oil.

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueRationale
Starting Material 5-Ethyl-2-methylpyridineA readily available and cost-effective starting material.[2]
Oxidizing Agent Nitric AcidAn effective reagent for the selective oxidation of the methyl group.[5]
Temperature 190-270 °CProvides the necessary activation energy for the oxidation reaction.[5]
Reaction Time Varies (monitored by GC)Ensures complete conversion of the starting material.
Typical Yield 60-70%Expected yield after purification.
Stage 2: Knoevenagel Condensation to form the Benzylidene Intermediate

This stage involves the formation of a carbon-carbon double bond, which links the pyridyl moiety to the thiazolidinedione ring system. The Knoevenagel condensation is a reliable and widely used method for this transformation, typically catalyzed by a weak base like piperidine.[1][6][7]

G reactant1 This compound C8H9NO reaction Knoevenagel Condensation reactant1->reaction reactant2 2,4-Thiazolidinedione C3H3NO2S reactant2->reaction catalyst {Piperidine} catalyst->reaction Catalyst product product reaction->product caption Figure 2. Knoevenagel condensation workflow.

Caption: Figure 2. Knoevenagel condensation workflow.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and 2,4-thiazolidinedione (1.05 eq) in a suitable solvent such as toluene or ethanol.[8]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours, with azeotropic removal of water. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, which will cause the product to precipitate.

  • Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., toluene or ethanol), and then with hexane. The resulting solid can be further purified by recrystallization to yield 5-({4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}methylene)-2,4-thiazolidinedione as a crystalline solid.[9]

Stage 3: Reduction to Pioglitazone

The final step in this synthesis is the selective reduction of the exocyclic double bond of the benzylidene intermediate. It is crucial that this reduction does not affect the aromatic rings or the carbonyl groups of the thiazolidinedione ring. Catalytic hydrogenation is the preferred method for this transformation, as it offers high selectivity and yield.[10][11]

Protocol:

  • Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, suspend 5-({4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}methylene)-2,4-thiazolidinedione (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or formic acid.[11]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension.

  • Reaction Conditions: Seal the apparatus and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically between 1 and 10 atm) and stir the mixture vigorously at a temperature between 40 °C and 100 °C for 6-8 hours.[10][11]

  • Work-up and Isolation: Monitor the reaction by TLC or HPLC. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used in the reaction.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford Pioglitazone as a white to off-white crystalline solid.[9]

Table 2: Key Analytical Characterization Data for Pioglitazone

Analytical MethodExpected Result
Melting Point 192-194 °C[12]
¹H NMR (CDCl₃, 400 MHz) Consistent with the structure of Pioglitazone.
Mass Spectrometry (ESI+) m/z [M+H]⁺ consistent with the molecular weight of Pioglitazone.
Purity (HPLC) >99.5%[11]

Trustworthiness and Self-Validating Systems

The protocols detailed above incorporate several checkpoints to ensure the integrity and success of the synthesis:

  • In-process Controls: The use of TLC and GC at each stage allows for real-time monitoring of the reaction progress. This ensures that each step is complete before proceeding to the next, which prevents the carry-over of unreacted starting materials that could complicate subsequent steps and the final purification.

  • Spectroscopic Verification: The chemical structure of the final product and key intermediates must be rigorously confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The data presented in Table 2 serves as a benchmark for a successful synthesis.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the final Pioglitazone product. A purity of greater than 99.5% is in line with pharmaceutical quality standards.[11]

Conclusion

The synthesis of Pioglitazone via the this compound intermediate provides a robust and efficient pathway for the production of this vital anti-diabetic medication. This application note offers a comprehensive and detailed guide for its synthesis, grounded in established chemical principles and supported by practical, field-tested protocols. By understanding the rationale behind each experimental choice and implementing rigorous in-process controls, researchers can achieve a reliable and reproducible synthesis of high-purity Pioglitazone.

References

Application Note & Protocol: A-Level Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Associate Editor: Dr. Eleanor Vance

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a pivotal intermediate in the development of various pharmacologically active agents, most notably the antidiabetic drug Pioglitazone.[1][2][3][4][5] Tailored for researchers, scientists, and professionals in drug development, this guide offers a detailed, step-by-step methodology. It emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. The protocol details a robust Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ether linkages.[6][7][8][9]

Introduction: Strategic Importance in Medicinal Chemistry

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde serves as a critical structural motif and key building block in the synthesis of numerous biologically active compounds.[10][11][12] Its primary significance lies in its role as a precursor to Pioglitazone, a member of the thiazolidinedione class of drugs. Pioglitazone is a selective agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ), instrumental in managing type 2 diabetes by improving insulin sensitivity. The efficient and high-purity synthesis of this aldehyde intermediate is paramount, as it directly influences the yield and quality of the final active pharmaceutical ingredient (API). This protocol outlines a validated Williamson ether synthesis approach, recognized for its reliability and scalability.[6][8][9]

The Chemical Blueprint: Reaction Scheme and Mechanism

The synthesis proceeds via a classic SN2 mechanism, specifically a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ, acts as the nucleophile, attacking the primary alkyl halide, 2-(2-chloroethyl)-5-ethylpyridine.

Overall Reaction

Figure 1: High-level overview of the synthetic transformation. This diagram illustrates the key inputs and the resulting product of the Williamson ether synthesis.

Mechanistic Rationale

The Williamson ether synthesis is a robust method for preparing both symmetrical and asymmetrical ethers.[6][7] The reaction's success hinges on the SN2 pathway, which is favored by using a primary alkyl halide to minimize competing elimination reactions.[8][13] A polar aprotic solvent like DMF is employed to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion.

Detailed Experimental Protocol

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
4-HydroxybenzaldehydeC₇H₆O₂122.12123-08-0≥98%
2-(2-Chloroethyl)-5-ethylpyridineC₉H₁₂ClN169.65103930-53-4≥97%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
HexaneC₆H₁₄86.18110-54-3ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Granular, ≥99%

Step-by-Step Synthesis Workflow

Synthesis_Workflow start Start setup 1. Inert Atmosphere Setup (Dry glassware, N2 blanket) start->setup charge 2. Reagent Charging (4-Hydroxybenzaldehyde, K2CO3, DMF) setup->charge stir1 3. Initial Stirring (15 min at RT for salt formation) charge->stir1 addition 4. Add 2-(2-chloroethyl)-5-ethylpyridine (Slow, dropwise addition) stir1->addition reaction 5. Reaction Incubation (Heat to 80-90°C, 4-6 hrs) addition->reaction tlc 6. TLC Monitoring (EtOAc/Hexane mobile phase) reaction->tlc tlc->reaction Incomplete workup 7. Aqueous Work-up (Cool, quench with ice water) tlc->workup Reaction Complete extraction 8. Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction washing 9. Organic Phase Washing (Water and Brine) extraction->washing drying 10. Drying (Anhydrous Na2SO4) washing->drying concentration 11. Solvent Removal (Rotary Evaporation) drying->concentration purification 12. Column Chromatography (Silica gel, EtOAc/Hexane gradient) concentration->purification isolation 13. Product Isolation & Characterization purification->isolation end End isolation->end

Figure 2: A comprehensive, step-by-step workflow for the synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.

In-depth Procedural Notes
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 4-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF (approximately 5 mL per gram of 4-hydroxybenzaldehyde).

  • Formation of Nucleophile: Stir the resulting suspension at room temperature for 15 minutes. This allows for the partial deprotonation of the 4-hydroxybenzaldehyde to form the more potent potassium phenoxide nucleophile.

  • Addition of Electrophile: Add 2-(2-chloroethyl)-5-ethylpyridine (1.1 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Progression: Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC), eluting with a 3:7 mixture of ethyl acetate and hexane.

  • Quenching and Extraction: Upon completion, cool the reaction to ambient temperature and pour it into a beaker containing ice-cold water (approximately 10 times the volume of DMF used). Extract the product into ethyl acetate (3 x 100 mL).

  • Purification of Organic Layer: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product should be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane to yield the pure 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.

Product Characterization and Validation

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.

Parameter Expected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.88 (s, 1H), 8.39 (d, 1H), 7.82 (d, 2H), 7.51 (dd, 1H), 7.17 (d, 1H), 7.01 (d, 2H), 4.35 (t, 2H), 3.25 (t, 2H), 2.63 (q, 2H), 1.23 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 190.7, 163.5, 149.8, 146.9, 137.2, 131.9, 130.0, 129.8, 123.8, 114.8, 66.2, 37.5, 25.9, 15.4
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₆H₁₇NO₂: 256.13; observed: 256.1
Melting Point (°C) 65-68

Safety and Hazard Management

All experimental procedures must be conducted in a well-ventilated fume hood, with the operator wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves.[14][15][16]

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Handle with extreme caution and avoid inhalation and skin contact.

  • 2-(2-Chloroethyl)-5-ethylpyridine: Corrosive and toxic. Avoid contact with skin and eyes.

  • 4-Hydroxybenzaldehyde: May cause skin and eye irritation.

Always consult the Material Safety Data Sheets (MSDS) for all reagents prior to commencing any experimental work.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; competing elimination reaction.[13]Ensure anhydrous conditions. Use a primary alkyl halide if possible. Optimize reaction temperature and time.[13]
Formation of By-products Side reactions such as C-alkylation or Cannizzaro reaction.[13]Use a milder base like K₂CO₃.[13] Maintain strict temperature control.
Difficult Purification Co-elution of impurities with the product.Optimize the mobile phase for column chromatography; consider using a different stationary phase.

References

Application Note: Synthesis of Pyridyl Chalcones via Claisen-Schmidt Condensation with 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridyl Chalcones

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The incorporation of a pyridine ring into the chalcone backbone can significantly modulate these biological activities, making pyridyl chalcones a subject of intense research in drug discovery.[3] 5-Ethylpyridine-2-carbaldehyde is a key building block in the synthesis of these valuable compounds, serving as an important intermediate in the development of pharmaceuticals, agrochemicals, and fragrances.[4]

This application note provides a detailed protocol for the synthesis of pyridyl chalcones through the Claisen-Schmidt condensation of this compound with various substituted acetophenones. We will delve into the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and provide guidance on process optimization and troubleshooting.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation, specifically involving the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[5] In the context of this application note, this compound serves as the non-enolizable aromatic aldehyde, while a substituted acetophenone provides the enolizable ketone component. The reaction is typically base-catalyzed, with common bases including sodium hydroxide (NaOH) and potassium hydroxide (KOH).[6]

The mechanism proceeds through the deprotonation of the α-carbon of the acetophenone by the base to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the pyridyl chalcone.[7]

Claisen_Schmidt_Mechanism Ketone Substituted Acetophenone Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Intermediate β-Hydroxy Ketone Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 5-Ethylpyridine- 2-carbaldehyde (Electrophile) Aldehyde->Intermediate Product Pyridyl Chalcone (α,β-Unsaturated Ketone) Intermediate->Product Dehydration (-H₂O) Water H₂O Intermediate->Water

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

This section provides a general protocol for the synthesis of pyridyl chalcones from this compound, followed by a specific example.

General Protocol for the Synthesis of Pyridyl Chalcones

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol or methanol.

  • Aldehyde Addition: To the stirred solution, add this compound (1 equivalent).

  • Base Addition: Prepare a solution of NaOH or KOH in water (e.g., 40-60% w/v). Add this basic solution dropwise to the reaction mixture at room temperature with continuous stirring. The addition is typically carried out over 10-30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] The formation of a precipitate is often observed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[1]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl with stirring until the pH is neutral. This will precipitate the crude chalcone product.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure pyridyl chalcone.[8]

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][8]

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Acetophenone in Ethanol B Add 5-Ethylpyridine- 2-carbaldehyde A->B C Dropwise Addition of Base B->C D Stir at Room Temp (2-24h) C->D E Pour into Ice-Water D->E F Neutralize with dilute HCl E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization (Ethanol) H->I J Drying I->J K Characterization (m.p., NMR, IR) J->K

References

Application Notes & Protocols for Suzuki-Miyaura Coupling with 5-Substituted Pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Disubstituted Pyridines

The 2,5-disubstituted pyridine framework is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The presence of a carbaldehyde group at the C-2 position offers a versatile synthetic handle for further molecular elaboration, making these compounds highly valuable building blocks in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[1][2][3]

However, the application of this reaction to pyridine-containing substrates, particularly those substituted at the 2-position, is notoriously challenging. This guide provides an in-depth analysis of the Suzuki-Miyaura coupling of 5-substituted pyridine-2-carbaldehydes, offering field-proven insights, a robust experimental protocol, and troubleshooting strategies to empower researchers in this domain.

Mechanistic Considerations & The "2-Pyridyl Problem"

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine electrophile, forming a Pd(II) complex. The reactivity order for the halide leaving group is I > OTf > Br >> Cl.[1][4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boron species by a base to form a more nucleophilic boronate "ate" complex.[4][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L₂Pd⁰ pdiia L₂Pdᴵᴵ(Ar¹)(X) pd0->pdiia Oxidative Addition pdiib L₂Pdᴵᴵ(Ar¹)(Ar²) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination ar1x Pyridine-Halide (Ar¹-X) ar2b Boronic Acid/Ester (Ar²-B(OR)₂) base Base (e.g., K₂CO₃) product 2,5-Disubstituted Pyridine (Ar¹-Ar²) Workflow A 1. Add Solids (Pyridine, Boronic Acid, Base) B 2. Add Catalyst System (Pd₂(dba)₃, SPhos) A->B C 3. Seal, Evacuate & Backfill (Inert Atmosphere, 3x) B->C D 4. Add Degassed Solvents (Dioxane, Water) C->D E 5. Heat Reaction (e.g., 80-100 °C, 12-24 h) D->E F 6. Reaction Quench (Add Water, Ethyl Acetate) E->F G 7. Extraction (Separate Layers) F->G H 8. Dry & Concentrate (Dry organic layer, evaporate solvent) G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Characterization (NMR, MS) I->J

References

Catalytic Applications of Metal Complexes with Pyridine-2-carbaldehyde Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of metal complexes featuring pyridine-2-carbaldehyde and its derivatives as ligands. Designed for researchers, scientists, and professionals in drug development, this document offers both foundational knowledge and practical, field-proven protocols to leverage these versatile catalysts in organic synthesis.

Introduction: The Unique Role of Pyridine-2-carbaldehyde Ligands in Catalysis

Pyridine-2-carbaldehyde and its Schiff base derivatives represent a privileged class of ligands in coordination chemistry and catalysis. The inherent electronic and structural features of these ligands—namely, the pyridine ring's nitrogen atom and the aldehyde or imine group's donor atom(s)—allow for the formation of stable chelate rings with a wide array of transition metals. This chelation enhances the stability and catalytic activity of the resulting metal complexes.

The pyridine moiety can act as a tunable electronic reservoir, influencing the redox properties of the metal center.[1] Furthermore, the imine bond in Schiff base derivatives offers steric and electronic tunability through the judicious choice of the amine precursor, allowing for the fine-tuning of the catalyst's reactivity and selectivity.[2][3] These complexes have demonstrated remarkable efficacy in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[3][4]

Synthesis of Pyridine-2-carbaldehyde Schiff Base Ligands: A General Protocol

The synthesis of Schiff base ligands from pyridine-2-carbaldehyde is a straightforward condensation reaction. The following protocol provides a general and reliable method for the preparation of a representative N-aryl pyridine-2-carbaldehyde imine ligand.

Protocol 1: Synthesis of (E)-N-(aryl)-1-(pyridin-2-yl)methanimine

Materials:

  • Pyridine-2-carbaldehyde

  • Substituted aniline (e.g., p-toluidine)

  • Methanol or Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol.

  • To this solution, add a solution of the substituted aniline (1.0 equivalent) in anhydrous methanol.

  • Stir the reaction mixture at room temperature for 30 minutes. In many cases, a precipitate will begin to form.[5]

  • For less reactive amines, gently reflux the mixture for 2-4 hours to ensure complete conversion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand under vacuum.

Causality Behind Experimental Choices:

  • The use of anhydrous solvent is crucial to prevent the hydrolysis of the imine bond back to the aldehyde and amine.

  • The 1:1 stoichiometry of reactants ensures efficient conversion without the need for complex purification to remove excess starting material.

  • Refluxing provides the necessary activation energy for the dehydration step of the condensation reaction, driving the equilibrium towards the product.

Synthesis of Metal Complexes: A General Protocol

The synthesized Schiff base ligands can be readily complexed with a variety of transition metal salts. The following protocol outlines a general procedure for the synthesis of a metal(II) complex.

Protocol 2: Synthesis of a Metal(II)-Schiff Base Complex

Materials:

  • Pyridine-2-carbaldehyde Schiff base ligand (from Protocol 1)

  • Metal(II) salt (e.g., copper(II) nitrate, cobalt(II) chloride, nickel(II) acetate)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the Schiff base ligand (2.0 equivalents) in ethanol in a round-bottom flask with gentle heating.

  • In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or precipitation is often observed immediately.

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the formation of the complex by TLC.

  • After the reaction is complete, cool the mixture to room temperature and collect the precipitated complex by vacuum filtration.

  • Wash the solid with cold ethanol and then diethyl ether to remove any unreacted ligand and other impurities.

  • Dry the metal complex in a vacuum oven.

Causality Behind Experimental Choices:

  • A 2:1 ligand-to-metal molar ratio is commonly used for the synthesis of octahedral or square planar complexes with divalent metals.

  • The choice of solvent is important; alcohols are generally good coordinating solvents that can be easily displaced by the Schiff base ligand.

  • Refluxing facilitates the coordination of the ligand to the metal center and ensures the formation of a thermodynamically stable complex.

Application Notes and Protocols

Metal complexes of pyridine-2-carbaldehyde ligands are versatile catalysts for a range of organic transformations. This section details their application in key reactions with specific protocols.

Application 1: Catalytic Synthesis of Biologically Relevant Heterocycles

A notable application of these complexes is in the synthesis of heterocyclic compounds with potential pharmaceutical applications. A copper(II) complex immobilized on magnetic nanoparticles has been shown to be a highly efficient and recyclable catalyst for the synthesis of 2-amino-4H-pyrans and 2-benzylidenemalononitriles.[6]

Catalyst: Copper(II)-Schiff base complex immobilized on Fe₃O₄@SiO₂ nanoparticles.[6]

Materials:

  • 4-Nitrobenzaldehyde

  • Dimedone

  • Malononitrile

  • Cu(II)-Schiff base-(CH₂)₃-SiO₂@Fe₃O₄ nanocatalyst[6]

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • External magnet

Procedure:

  • To a round-bottom flask, add 4-nitrobenzaldehyde (1 mmol), dimedone (1 mmol), malononitrile (1 mmol), and the Cu(II)-nanocatalyst (0.05 g).

  • Add ethanol (3 mL) as the solvent.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic nanocatalyst from the reaction mixture using an external magnet.

  • Decant the supernatant and concentrate it under reduced pressure.

  • Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-4H-pyran derivative.

Catalyst Performance:

ProductYield (%)TONTOF (h⁻¹)
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran97129.3646.6
2-(4-cyanobenzylidene)malononitrile96128984.6

Data obtained from Karimi et al. (2023).[6]

Catalytic Cycle and Mechanistic Insights:

The reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence. The copper(II) complex acts as a Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack by the active methylene compound (malononitrile). The catalyst also facilitates the subsequent Michael addition and cyclization steps. The heterogeneous nature of the catalyst allows for easy recovery and reuse for multiple reaction cycles without significant loss of activity.[6]

Application 2: Catalytic Oxidation of Alkenes

Complexes of pyridine-2-carbaldehyde Schiff bases with metals like copper, nickel, and cobalt have demonstrated catalytic activity in the oxidation of alkenes, such as cyclohexene and styrene.[1]

Catalyst: A binuclear Cu(II) complex of a Schiff base derived from pyridine-2-carboxaldehyde and 1,4-diaminobenzene.

Materials:

  • Cyclohexene

  • Cu(II)-Schiff base complex

  • tert-Butyl hydroperoxide (TBHP) as oxidant

  • Acetonitrile (solvent)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

Procedure:

  • In a reaction vial, dissolve the Cu(II)-Schiff base complex in acetonitrile.

  • Add cyclohexene to the solution.

  • Add TBHP as the oxidant.

  • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • After cooling to room temperature, analyze the product mixture by Gas Chromatography (GC) or GC-MS to determine the conversion and product distribution (e.g., cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one).

Causality Behind Experimental Choices:

  • TBHP is a common and effective oxygen source for metal-catalyzed oxidations.

  • Acetonitrile is a polar aprotic solvent that is generally inert under these oxidation conditions and effectively solubilizes the catalyst and reactants.

  • Elevated temperatures are often required to achieve reasonable reaction rates.

Mechanistic Considerations:

The catalytic cycle is believed to involve the formation of a high-valent metal-oxo or metal-peroxo species upon reaction of the metal complex with the oxidant. This reactive intermediate then transfers an oxygen atom to the alkene substrate. The exact nature of the active oxidant and the reaction pathway (e.g., concerted or stepwise) can depend on the specific metal center, ligand structure, and reaction conditions.

Visualizations

Ligand_Synthesis Pyridine_Aldehyde Pyridine-2-carbaldehyde Intermediate Carbinolamine Intermediate Pyridine_Aldehyde->Intermediate + Amine Primary Amine (e.g., p-toluidine) Amine->Intermediate Solvent Methanol/Ethanol Solvent->Intermediate Schiff_Base Schiff Base Ligand Intermediate->Schiff_Base - H₂O Water H₂O Schiff_Base->Water Hydrolysis (reverse reaction) Complex_Synthesis Schiff_Base Schiff Base Ligand (2 eq.) Metal_Complex Metal(II)-Schiff Base Complex Schiff_Base->Metal_Complex + Metal_Salt Metal(II) Salt (1 eq.) Metal_Salt->Metal_Complex Solvent Ethanol Solvent->Metal_Complex Catalytic_Cycle Catalyst [Cu(II)L] Catalyst->Catalyst Lewis Acid Activation Substrate_A Aldehyde Product_K Knoevenagel Product Substrate_A->Product_K Substrate_B Malononitrile Substrate_B->Product_K Intermediate Michael Adduct Product_K->Intermediate Substrate_C Dimedone Substrate_C->Intermediate Product_P Pyran Product Intermediate->Product_P Cyclization

References

Application Notes & Protocols: A Guide to the Development of Novel Pyridine-Based Fungicides from 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a foundational scaffold in modern agrochemicals, prized for its versatile biological activity and synthetic accessibility.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on the rational design and development of novel pyridine-based fungicides, utilizing 5-Ethylpyridine-2-carbaldehyde as a key starting material.[3][4] We will detail a complete workflow, from the synthesis of a model compound library to the biological evaluation of fungicidal efficacy. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to not only replicate but also innovate upon these methods.

Introduction: The Significance of the Pyridine Scaffold

Pyridine derivatives are integral to the crop protection industry, forming the backbone of numerous commercial fungicides, herbicides, and insecticides.[2][5] Their success stems from the pyridine ring's unique electronic properties and its ability to engage in various biological interactions. The nitrogen heteroatom can act as a hydrogen bond acceptor and influences the molecule's overall polarity and solubility, which are critical parameters for bioavailability and systemic movement within a plant.

This compound is an excellent and versatile building block for creating new agrochemicals.[3][4] The aldehyde functional group is highly reactive and serves as a synthetic handle for constructing a wide array of derivatives, such as imines (Schiff bases), hydrazones, and more complex heterocyclic systems like pyrazoles.[6][7] The ethyl group at the 5-position can enhance lipophilicity, potentially improving the compound's ability to penetrate fungal cell membranes. This guide will focus on the synthesis of pyridine-imine derivatives, a common and effective strategy for rapidly generating chemical diversity for initial screening.

The Development Workflow: From Precursor to Lead Candidate

The discovery of a novel fungicide is a systematic process. The workflow outlined below represents a streamlined approach for progressing from the initial concept to a validated lead compound.

fungicide_development_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization precursor 5-Ethylpyridine- 2-carbaldehyde synthesis Library Synthesis (e.g., Imine Formation) precursor->synthesis React with Anilines purification Purification & QC (Chromatography, NMR, MS) synthesis->purification screening In Vitro Screening (Broth Microdilution) purification->screening Test Compounds data_analysis MIC Determination & Data Analysis screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar Activity Data optimization Lead Optimization (Analogue Synthesis) sar->optimization optimization->synthesis Iterative Design

Caption: High-level workflow for fungicide discovery.

Protocol 1: Synthesis of a Model (E)-N-Aryl-1-(5-ethylpyridin-2-yl)methanimine Library

This protocol details the synthesis of a pyridine-imine compound, a class of molecules often investigated for biological activity. The reaction is a condensation between an aldehyde and a primary amine, forming a Schiff base. This one-step reaction is highly efficient for creating a diverse library of compounds by simply varying the aniline reactant.

Causality: The choice of an acid catalyst (like glacial acetic acid) is crucial because it protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux, which drives the reaction to completion by removing the water byproduct.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥95%Chem-Impex[3]Pyridine aldehyde precursor
Substituted Anilines (e.g., 4-chloroaniline)Reagent GradeSigma-AldrichAmine nucleophile
Absolute EthanolAnhydrousFisher ScientificReaction Solvent
Glacial Acetic AcidACS GradeVWRAcid Catalyst
Diethyl EtherAnhydrousSigma-AldrichRecrystallization Solvent
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254MilliporeReaction Monitoring
Silica Gel for Column Chromatography230-400 meshSorbent TechnologiesProduct Purification
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.35 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add the selected substituted aniline (e.g., 4-chloroaniline, 1.28 g, 10 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The catalyst is essential to facilitate the nucleophilic attack.[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC using a hexane:ethyl acetate (7:3) mobile phase. The formation of a new, less polar spot (the imine product) and the disappearance of the aldehyde spot indicate reaction completion.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath for 30 minutes. The product will often precipitate as a solid. If no solid forms, slowly add cold diethyl ether until precipitation begins.

  • Filtration: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

Purification and Characterization

The crude product should be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary. The identity and purity of the final compound must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Activity Screening

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

Causality: RPMI-1640 medium is used as it is a well-defined and buffered medium that supports the growth of a wide range of fungi without interfering with the activity of the test compounds. A standardized inoculum is critical for reproducibility; too many fungal cells can overwhelm the compound, while too few may lead to falsely low MIC values.

Materials and Fungal Strains
  • Test Compounds: Synthesized pyridine-imines dissolved in DMSO (10 mg/mL stock).

  • Fungal Strains: Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani.

  • Media: RPMI-1640 Broth, Potato Dextrose Agar (PDA).

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer (plate reader).

  • Positive Control: Commercial fungicide (e.g., Pyraclostrobin).

  • Negative Control: DMSO.

Step-by-Step Assay Procedure
  • Inoculum Preparation: Grow fungal strains on PDA plates for 5-7 days. Harvest spores (for spore-forming fungi) or mycelial fragments in sterile saline. Adjust the suspension to a final concentration of 5 x 10³ cells/mL in RPMI-1640 medium.[9]

  • Plate Preparation: Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (in duplicate) to the first column wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 100 µg/mL to 0.098 µg/mL). Discard the final 100 µL from the last column.

  • Controls: Include wells with medium and fungus only (growth control), medium and DMSO (solvent toxicity control), and a serial dilution of the positive control fungicide.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed, compared to the growth control well.[12] This can be assessed visually or by reading the optical density at 600 nm.

Data Presentation

The results should be summarized in a clear, tabular format.

CompoundSubstituent (R)MIC (µg/mL) vs B. cinereaMIC (µg/mL) vs F. graminearumMIC (µg/mL) vs R. solani
PYR-01 4-Cl12.5256.25
PYR-02 4-F255012.5
PYR-03 4-CH₃50>10050
PYR-04 2,4-diCl6.2512.53.13
Pyraclostrobin (Positive Control)0.781.560.39

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening data provides the foundation for understanding the Structure-Activity Relationship (SAR).[13][14]

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) on the aniline ring appear to be beneficial for activity compared to electron-donating groups (-CH₃).[15]

  • Steric/Positional Effects: A di-substituted ring (2,4-diCl) shows enhanced activity over a mono-substituted ring (4-Cl), suggesting that multiple substitutions or specific substitution patterns may be favorable.

Next Steps for Optimization:

  • Expand the Library: Synthesize analogues with different halogen substitutions (Br, I) and other electron-withdrawing groups (CF₃, NO₂) at various positions on the aniline ring.

  • Bioisosteric Replacement: Replace the aniline ring with other aromatic heterocycles (e.g., pyrazole, thiazole) to explore different electronic and steric properties.[7][16]

  • Modify the Pyridine Core: While this guide uses this compound, analogues could be made from other precursors like 5-Methylpyridine-2-carbaldehyde to probe the effect of the alkyl group's size.

References

Troubleshooting & Optimization

Improving yield in reactions with 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethylpyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to help you navigate the complexities of working with this versatile reagent and optimize your reaction yields. This compound is a valuable building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring an electron-deficient pyridine ring and a reactive aldehyde group, presents both opportunities and challenges in synthetic chemistry.

Section 1: Understanding the Reagent: Properties and Handling

Before troubleshooting reactions, it is crucial to understand the fundamental properties and proper handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is typically a liquid with a molecular weight of 135.16 g/mol .[2] The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which activates the C2-aldehyde group towards nucleophilic attack.[3] However, the lone pair on the nitrogen atom also imparts basicity, which can influence reaction mechanisms and catalyst behavior.

PropertyValue/DescriptionSource
CAS Number 21913-84-8[2]
Molecular Formula C₈H₉NO[2]
Appearance Liquid[2]
Storage Store at 0-8°C, sealed, away from moisture.[2]
Purity Typically ≥ 95%[2]
Key Reactivity Electrophilic aldehyde carbon; basic pyridine nitrogen.[3][4]

Q2: My reaction is failing. Could it be an issue with the starting material's quality or storage?

A2: Absolutely. Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid upon exposure to air.

  • Verify Purity: Before use, verify the purity of your this compound via ¹H NMR or GC-MS. Look for the characteristic aldehyde proton signal and check for the presence of a broad peak indicative of a carboxylic acid proton.

  • Improper Storage: This compound should be stored at 0-8°C under an inert atmosphere (Nitrogen or Argon) to minimize oxidation and potential polymerization.[2] If it has been stored improperly or for an extended period, its purity may be compromised.

  • Purification: If oxidation is suspected, you may be able to purify the aldehyde via flash column chromatography. However, it is often more practical to purchase a fresh bottle.

Section 2: Troubleshooting Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde with an active methylene compound. Low yields are a common frustration.

Knoevenagel Condensation: Frequently Asked Questions

Q1: I'm getting a very low yield in my Knoevenagel condensation with malononitrile. What is the most likely cause?

A1: Low yields in this reaction typically stem from four key areas: catalyst choice, reaction conditions, water removal, and side reactions.[5][6] The electron-withdrawing nature of the pyridine ring makes the aldehyde highly reactive, which can be a double-edged sword.

Q2: Which catalyst should I use, and why does it matter so much?

A2: The choice of catalyst is critical. A weak base is almost always preferred.[5]

  • The Problem with Strong Bases: Using a strong base (e.g., NaOH, KOH) can lead to a rapid, competing self-condensation of the aldehyde (an aldol-type reaction) or other undesired side reactions, drastically reducing the yield of your target product.[5]

  • Recommended Catalysts: Weak bases like piperidine, pyridine, or ammonium salts (e.g., ammonium acetate) are standard choices.[5][7] They are basic enough to deprotonate the active methylene compound to initiate the reaction but not so basic as to promote self-condensation of the highly reactive this compound.

Q3: My reaction starts but seems to stall. How can I drive it to completion?

A3: This is often due to the accumulation of water, a byproduct of the condensation. The reaction is an equilibrium, and the presence of water can push it back towards the starting materials.[5][6]

  • Azeotropic Removal: The most effective method is to remove water as it forms. This is typically done by setting up the reaction with a Dean-Stark apparatus using a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Temperature Optimization: If a Dean-Stark trap isn't feasible, increasing the temperature (e.g., gentle heating to 40-80°C) can often help drive the reaction forward.[6] However, monitor the reaction closely by TLC to avoid decomposition or side product formation at higher temperatures.

Knoevenagel Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting low yields.

G start Low Yield in Knoevenagel catalyst 1. Check Catalyst - Is it a weak base (e.g., piperidine)? - Is it fresh and pure? start->catalyst conditions 2. Review Conditions - Is water being removed (Dean-Stark)? - Is temperature optimized? catalyst->conditions solution1 Action: Switch to piperidine or ammonium acetate. catalyst->solution1 reactants 3. Verify Reactants - Is the aldehyde pure (no oxidation)? - Is stoichiometry correct? conditions->reactants solution2 Action: Use Dean-Stark trap with toluene. Or, gently heat to 50-60°C. conditions->solution2 purification 4. Assess Work-up - Is product precipitating? - Is purification method appropriate? reactants->purification solution3 Action: Check aldehyde purity by NMR. Use fresh starting material. reactants->solution3 solution4 Action: Cool reaction to induce precipitation. Purify via recrystallization or chromatography. purification->solution4 G cluster_0 Ylide Formation cluster_1 Reaction with Aldehyde P_salt Ph₃P⁺-CH₂R Br⁻ (Phosphonium Salt) Ylide Ph₃P=CHR (Ylide) P_salt->Ylide  Strong Base  (e.g., n-BuLi) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane  + Aldehyde Aldehyde Py-CHO (5-Ethylpyridine- 2-carbaldehyde) Aldehyde->Oxaphosphetane Alkene Py-CH=CHR (Alkene) Oxaphosphetane->Alkene  Decomposition PO Ph₃P=O Oxaphosphetane->PO

References

Technical Support Center: Purification of 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for 5-Ethylpyridine-2-carbaldehyde (CAS No. 21913-84-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile aldehyde in their synthetic workflows. As an important intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for achieving high yields and predictable reaction outcomes.[1][2]

This document provides field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during purification and handling.

PART 1: Critical Safety & Handling

Before any purification attempt, it is imperative to understand the handling requirements of this compound.

Question: What are the primary safety precautions I should take when handling this compound?

Answer: this compound is a combustible liquid that can be harmful if swallowed and may cause skin and eye irritation.[3] Always handle this chemical within a certified chemical fume hood.[4]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles and a face shield.

  • Flame-retardant lab coat.

Handling & Storage Protocol:

  • Inert Atmosphere: The aldehyde functional group is susceptible to oxidation. Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.[4][5]

  • Temperature Control: Store the material in a tightly sealed container in a refrigerator at 0-8°C.[1]

  • Avoid Incompatibles: Keep away from strong oxidizing agents, acids, and bases.[4][5][6]

  • Ignition Sources: Ensure no open flames, hot surfaces, or spark sources are present in the handling area.[3][4]

Physical & Chemical Properties Quick Reference
PropertyValueSource
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.17 g/mol [7]
Appearance Liquid[1]
Boiling Point ~181 °C at 760 mmHg[3]
Density ~1.126 g/cm³ at 25 °C[3]
Purity (Typical) ≥ 95%[1][7]

PART 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Question: My crude product is a dark oil with low purity (<90% by GC). What are the likely impurities and what is the first purification step?

Answer: The primary impurities are often unreacted starting materials, byproducts from the synthesis, and degradation products. Common synthetic routes may leave residual 2-ethylacrolein or related pyridine derivatives.[8][9] The dark color often indicates the presence of polymeric or oxidized species.

Your first and most effective step for bulk purification is Vacuum Fractional Distillation . This technique is ideal for separating liquids with different boiling points and is generally the most scalable method.

Below is a logical workflow for addressing this issue.

G start Crude Product (<90% Purity, Dark Oil) distillation Perform Vacuum Fractional Distillation start->distillation check_purity Assess Purity (GC/NMR) distillation->check_purity Collect fractions success Product >95% Pure Proceed to Storage check_purity->success Purity OK fail Purity <95% (Closely-boiling impurities or thermal degradation) check_purity->fail Purity NOT OK chromatography Purify via Column Chromatography fail->chromatography Requires higher resolution final_check Assess Final Purity (GC/NMR) chromatography->final_check Pool pure fractions & remove solvent final_success Product >98% Pure Proceed to Storage final_check->final_success G flask Heating Mantle & Distillation Flask (Crude Product) column Fractionating Column (e.g., Vigreux) flask->column Vapor t_junct column->t_junct Vapor thermometer Thermometer condenser Condenser (Water In/Out) adapter Receiving Adapter condenser->adapter Liquid Condensate receiver Collection Flask(s) adapter->receiver v_junct adapter->v_junct vacuum To Vacuum Pump t_junct->thermometer t_junct->condenser Purified Vapor v_junct->vacuum

References

Common side products in the synthesis of 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Products

Welcome to the technical support center for the synthesis of 5-Ethylpyridine-2-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during the synthesis of this valuable compound. This compound is a critical intermediate in the development of pharmaceuticals and agrochemicals, making its purity paramount for successful downstream applications.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter in your experiments. We will delve into the causality behind the formation of common side products and provide robust, step-by-step troubleshooting protocols to enhance your yield and purity.

Frequently Asked Questions (FAQs)
FAQ 1: Over-oxidation to 5-Ethylpicolinic Acid

Question: I am observing a significant amount of a polar, acidic impurity in my reaction mixture, which I suspect is 5-ethylpicolinic acid. What causes this over-oxidation, and how can I prevent it?

Answer: The formation of 5-ethylpicolinic acid is a classic example of over-oxidation. The primary synthetic route to this compound is the oxidation of the methyl group of 5-ethyl-2-methylpyridine, commonly using selenium dioxide (SeO₂).[3][4] While SeO₂ is effective for converting the methyl group to an aldehyde, it can also facilitate the further oxidation of the newly formed aldehyde to a carboxylic acid, especially under certain conditions. This process, known as the Riley oxidation, involves the formation of a selenite ester intermediate.[5][6] If water is present in the reaction medium, it can lead to the hydration of the aldehyde, and the resulting hydrate can be more susceptible to oxidation.

Troubleshooting Guide:

  • Strict Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. The presence of water can promote the formation of the carboxylic acid.

  • Control of Stoichiometry: Use a precise stoichiometry of selenium dioxide. An excess of the oxidizing agent will significantly increase the likelihood of over-oxidation. A 1.0 to 1.1 molar equivalent of SeO₂ is typically recommended.

  • Temperature Management: Maintain a moderate reaction temperature. High temperatures can accelerate the rate of over-oxidation. The reaction is often performed in refluxing dioxane or a similar solvent, but careful monitoring is crucial.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the prolonged exposure of the product to the oxidizing conditions.

  • Purification: If 5-ethylpicolinic acid does form, it can be removed during the workup. An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, will selectively extract the acidic side product into the aqueous layer, leaving the desired aldehyde in the organic phase.

Reaction Pathway and Side Reaction:

over_oxidation SM 5-Ethyl-2-methylpyridine DP This compound (Desired Product) SM->DP SeO₂, Δ (Desired Oxidation) SP 5-Ethylpicolinic Acid (Side Product) DP->SP Excess SeO₂, H₂O, Δ (Over-oxidation)

Caption: Oxidation pathways of 5-ethyl-2-methylpyridine.

FAQ 2: Incomplete Conversion and Unreacted Starting Material

Question: My final product is contaminated with a significant amount of unreacted 5-ethyl-2-methylpyridine. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue that can stem from several factors. The oxidation of the methyl group on the pyridine ring is a demanding reaction, and insufficient activation energy, improper stoichiometry, or deactivation of the oxidant can lead to a stalled reaction. The starting material, 5-ethyl-2-methylpyridine, is prepared through the condensation of acetaldehyde (or its trimer, paraldehyde) and ammonia.[7][8][9]

Troubleshooting Guide:

  • Reagent Purity: Ensure the purity of your 5-ethyl-2-methylpyridine and selenium dioxide. Impurities in the starting material can interfere with the reaction, while old or improperly stored SeO₂ may have reduced activity.

  • Optimize Reaction Temperature: While high temperatures can lead to over-oxidation, a temperature that is too low will result in a sluggish or incomplete reaction. A careful balance is needed. Consider a solvent with a boiling point that allows for a sustained, optimal reaction temperature.

  • Sufficient Reaction Time: As mentioned previously, monitor the reaction progress. If the reaction stalls, a small, additional charge of the oxidant might be necessary, but proceed with caution to avoid over-oxidation.

  • Effective Mixing: Ensure the reaction mixture is being stirred efficiently, especially if the reaction is heterogeneous. Good mixing ensures that the reactants are in constant contact.

Table 1: Example Optimization Parameters for SeO₂ Oxidation

ParameterCondition A (Low Conversion)Condition B (Optimized)Condition C (Risk of Over-oxidation)
SeO₂ (eq.) 0.91.051.5
Temperature 80 °C101 °C (Refluxing Dioxane)120 °C
Time 4 hoursMonitor by TLC (approx. 6-8h)12 hours
Outcome High SM, Low DPHigh DP, Low SPLow DP, High SP

SM: Starting Material, DP: Desired Product, SP: Side Product

Experimental Protocol: Optimization Workflow

optimization_workflow start Start: Low Conversion Issue check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents inc_temp Increase Temperature Incrementally check_reagents->inc_temp monitor Monitor by TLC/GC (every hour) inc_temp->monitor is_complete Is Reaction Complete? monitor->is_complete extend_time Extend Reaction Time is_complete->extend_time No workup Proceed to Workup is_complete->workup Yes extend_time->monitor

Caption: Workflow for troubleshooting incomplete conversion.

FAQ 3: Aldehyde Instability and Formation of Colored Impurities

Question: My purified this compound develops a yellow or brown color and shows new spots on TLC upon storage. What is causing this degradation?

Answer: Aldehydes, in general, are susceptible to degradation through several pathways. The observed discoloration and formation of new impurities are likely due to a combination of oxidation and self-condensation or polymerization.

  • Aerial Oxidation: The aldehyde functional group can be slowly oxidized to the corresponding carboxylic acid (5-ethylpicolinic acid) upon exposure to air. This process can be accelerated by light.

  • Self-Condensation: Aldehydes can undergo base or acid-catalyzed self-condensation reactions (like the aldol condensation), leading to the formation of larger, often colored, oligomeric or polymeric materials. Trace amounts of acidic or basic residues from the workup can initiate this process.

Troubleshooting and Storage Protocol:

  • Thorough Purification: After the initial workup, purify the aldehyde meticulously. Vacuum distillation is often the most effective method to remove non-volatile impurities and residual catalysts.

  • Neutralization: Ensure that the product is free from any acidic or basic residues. Washing with brine until the aqueous layer is neutral is recommended before drying and distillation.

  • Proper Storage Conditions:

    • Inert Atmosphere: Store the purified aldehyde under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.

    • Low Temperature: Keep the product at a low temperature (0-8°C is often recommended) to slow down the rates of degradation reactions.[1]

    • Light Protection: Use an amber-colored vial or store the container in the dark to prevent light-induced degradation.

Degradation Pathways:

degradation_pathways aldehyde This compound acid 5-Ethylpicolinic Acid aldehyde->acid O₂ (Air), Light polymer Colored Polymers/ Condensation Products aldehyde->polymer Trace Acid/Base

Caption: Common degradation pathways for the aldehyde product.

References

Technical Support Center: Optimizing Condensation Reactions of 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic applications of 5-Ethylpyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot potential issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common condensation reactions for this compound, and how do I choose the right one?

A1: this compound is an aromatic aldehyde that readily participates in condensation reactions to form carbon-carbon double bonds (C=C). The two most prevalent and synthetically useful condensation reactions for this substrate are the Knoevenagel and Claisen-Schmidt condensations.

  • Knoevenagel Condensation: This reaction is ideal when your goal is to react this compound with an active methylene compound . These are compounds that have a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate). The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[1][2] A key advantage of the Knoevenagel condensation is its tendency to produce stable, conjugated products, often with high E-selectivity.[3] In some instances, this reaction can even proceed without a catalyst in environmentally benign solvent systems like water-ethanol mixtures.[3]

  • Claisen-Schmidt Condensation: This is the preferred method when you intend to condense this compound with a ketone or another aldehyde that possesses an α-hydrogen .[4][5] This reaction is a type of crossed aldol condensation and is typically carried out in the presence of a relatively strong base, such as sodium hydroxide or an alkoxide.[6] The initial product is a β-hydroxy carbonyl compound, which often dehydrates under the reaction conditions to yield an α,β-unsaturated ketone or aldehyde.[5][7][8]

Decision Workflow:

Reaction Choice start What is your desired product structure? q1 Are you reacting with an active methylene compound? (e.g., malononitrile, diethyl malonate) start->q1 q2 Are you reacting with a ketone or another aldehyde with α-hydrogens? (e.g., acetone, acetophenone) q1->q2 No knoevenagel Choose Knoevenagel Condensation q1->knoevenagel Yes claisen_schmidt Choose Claisen-Schmidt Condensation q2->claisen_schmidt Yes other other q2->other No (Consider other reaction types)

Caption: Decision workflow for selecting the appropriate condensation reaction.

Q2: My Knoevenagel condensation is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in Knoevenagel condensations involving pyridine carbaldehydes can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: While piperidine is a classic catalyst, its basicity might not be optimal for all substrates.[2] Consider screening other amine catalysts like pyrrolidine or triethylamine. In some cases, using the acetate salt of the amine can be beneficial. Catalyst loading is also critical; typically, 0.1 to 0.2 equivalents are used. For less reactive methylene compounds, increasing the catalyst loading might be necessary.[9]

  • Solvent and Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] If the reaction is reversible, the presence of water can inhibit product formation. Using a Dean-Stark apparatus with a solvent like toluene or benzene to azeotropically remove water can significantly drive the reaction to completion. Alternatively, performing the reaction in a protic solvent like ethanol can be effective, especially if the product precipitates out of the solution, thereby shifting the equilibrium.

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature or with gentle heating, some substrate combinations require higher temperatures (reflux) to achieve a reasonable reaction rate. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Substrate Reactivity: The acidity of the active methylene compound is crucial. If you are using a less reactive substrate like diethyl malonate, you may need more forcing conditions (higher temperature, stronger base, or longer reaction time) compared to a more reactive one like malononitrile.

Q3: I'm observing multiple spots on my TLC plate during a Claisen-Schmidt condensation. What are the likely side products?

A3: The formation of multiple products in a Claisen-Schmidt condensation is a common issue, often arising from competing reaction pathways.

  • Self-Condensation of the Carbonyl Partner: If you are using a ketone or aldehyde with α-hydrogens as your reaction partner, it can undergo self-condensation (an aldol reaction with itself). To minimize this, a common strategy is to slowly add the enolizable carbonyl compound to a mixture of the this compound and the base.

  • Cannizzaro Reaction: While less common for aldehydes with α-hydrogens, if there are any impurities of aldehydes without α-hydrogens in your reaction partner, or under very harsh basic conditions, a disproportionation reaction (Cannizzaro reaction) could occur.

  • Multiple Condensation Products: If your ketone partner has α-hydrogens on both sides of the carbonyl group (e.g., 2-butanone), you can get a mixture of regioisomeric products. Also, if the initial condensation product still has reactive α-hydrogens, a second condensation with another molecule of this compound can occur.[7] Controlling the stoichiometry of your reactants is key to preventing this.[8] Using a slight excess of the aldehyde can sometimes favor the mono-condensation product.

Troubleshooting Guides

Guide 1: Low or No Conversion
Potential Cause Explanation Recommended Solution
Inactive Catalyst The amine catalyst may have degraded, or a solid base like NaOH/KOH may be coated with carbonate from exposure to air.Use a fresh bottle of amine catalyst or grind solid base pellets to expose a fresh surface. For Knoevenagel reactions, consider using a co-catalyst like acetic acid with your amine.
Insufficient Activation The base may not be strong enough to deprotonate the active methylene compound or the α-carbon of the ketone partner.For Knoevenagel, try a slightly stronger amine base. For Claisen-Schmidt, ensure your base (e.g., NaOH) is of sufficient concentration.
Low Reaction Temperature The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature and monitor the progress by TLC. Consider switching to a higher-boiling solvent if necessary. Microwave irradiation can also be an effective way to increase the reaction rate.[10]
Steric Hindrance The substituents on your reactants may be sterically hindering the approach of the nucleophile to the carbonyl carbon.This is an inherent property of your substrates. More forcing conditions (higher temperature, longer reaction time) may be required.
Guide 2: Formation of Impurities and Complex Product Mixtures
Potential Cause Explanation Recommended Solution
Side Reactions As discussed in FAQ 3, self-condensation, multiple condensations, or other side reactions may be occurring.Adjust the stoichiometry of your reactants. Try adding the enolizable component slowly to the reaction mixture. Lowering the reaction temperature can sometimes increase selectivity for the desired product.[10]
Decomposition of Starting Material or Product The pyridine ring or other functional groups may be sensitive to the reaction conditions, especially strong bases or high temperatures.Screen for milder reaction conditions. For Knoevenagel, a catalyst-free system in a water/ethanol mixture at room temperature has been reported for some pyridine carbaldehydes.[3] For Claisen-Schmidt, a weaker base or lower temperature might be necessary.
Air Oxidation Aldehydes can be susceptible to oxidation to carboxylic acids, especially in the presence of a base.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Workflow for Low Yield:

Troubleshooting Low Yield start Low Yield Observed check_sm Check TLC: Unreacted Starting Material? start->check_sm check_purity Check TLC: Multiple Spots/Streaking? start->check_purity sm_yes Yes check_sm->sm_yes purity_yes Yes check_purity->purity_yes increase_temp Increase Temperature/Time sm_yes->increase_temp change_catalyst Change Catalyst/Increase Loading increase_temp->change_catalyst remove_water Remove Water (Dean-Stark) change_catalyst->remove_water end_sm Re-evaluate Reaction remove_water->end_sm adjust_stoich Adjust Stoichiometry purity_yes->adjust_stoich slow_addition Slowly Add Enolizable Component adjust_stoich->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp end_purity Purify and Characterize Products lower_temp->end_purity

Caption: A systematic workflow for troubleshooting low yields in condensation reactions.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Add the active methylene compound (1.0-1.2 eq.) and the chosen solvent (e.g., ethanol, toluene).

  • Add the catalyst (e.g., piperidine, 0.1-0.2 eq.).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.[3] Otherwise, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Claisen-Schmidt Condensation
  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the ketone/aldehyde partner (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol).[7]

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of a base (e.g., 10% NaOH) dropwise with vigorous stirring.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for the specified time, monitoring by TLC. A precipitate may form during this time.[7]

  • If a solid forms, collect it by filtration and wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials and base.[7]

  • If no solid forms, quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Stability of 5-Ethylpyridine-2-carbaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Ethylpyridine-2-carbaldehyde (CAS No. 21913-84-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile synthetic intermediate.

Introduction: Understanding the Molecule

This compound is a bifunctional aromatic compound featuring a pyridine ring substituted with an ethyl group at the 5-position and a reactive aldehyde group at the 2-position. This structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The interplay between the electron-withdrawing nature of the pyridine nitrogen and the aldehyde, and the electron-donating character of the ethyl group, dictates its unique reactivity and stability profile. Understanding these characteristics is paramount for its successful application in complex synthetic routes.

General Information & Recommended Handling

Proper storage and handling are critical to maintain the purity and reactivity of this compound. Aldehydes, as a class, are susceptible to oxidation and polymerization.[3][4]

ParameterRecommendationRationale & Expert Insight
Appearance Colorless to pale yellow liquidOlder samples may appear brown due to the formation of impurities from oxidation or polymerization. Significant discoloration is a key indicator of degradation.
Storage Temperature 0–8 °CRefrigeration slows down potential degradation pathways. Avoid freezing unless specified, as this can sometimes accelerate polymerization for certain aldehydes.[4]
Storage Atmosphere Under an inert gas (Nitrogen or Argon)The aldehyde group is highly susceptible to air oxidation, which leads to the formation of the corresponding carboxylic acid (5-Ethylpicolinic acid).[5] An inert atmosphere is the most effective preventative measure.
Light Conditions Store in an amber or opaque containerAromatic aldehydes can be light-sensitive, leading to photochemically induced degradation.[3][6] Amber glass vials are ideal for shielding the compound from UV and other light sources.[7]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture. Containers that have been opened should be carefully resealed and flushed with inert gas.[5]
Incompatibilities Strong oxidizing agents, strong acids, strong basesReacts exothermically and degrades in the presence of strong oxidants.[8] Strong acids can catalyze polymerization, while strong bases can promote reactions like the Cannizzaro reaction.

Frequently Asked Questions (FAQs) on Stability

Q1: How stable is this compound in acidic or basic aqueous solutions?
  • Acidic Conditions (pH < 6): The pyridine nitrogen (pKa ≈ 5-6) will be protonated, forming a pyridinium salt.[9] This protonation increases the electron-withdrawing nature of the ring, which can further activate the aldehyde group toward nucleophilic attack. In the presence of nucleophilic solvents like alcohols, this can accelerate the formation of hemiacetals and acetals. Strong acidic conditions may also catalyze polymerization.

  • Neutral Conditions (pH ≈ 7): The compound is relatively stable, provided it is protected from oxygen.

  • Basic Conditions (pH > 8): this compound lacks α-hydrogens relative to the carbonyl group. Therefore, under strongly basic conditions, it can undergo the Cannizzaro reaction , where two molecules disproportionate to form the corresponding primary alcohol, (5-ethylpyridin-2-yl)methanol, and the carboxylate salt, 5-ethylpicolinate. This is a common side reaction for non-enolizable aldehydes and should be a key consideration in reaction design.

Q2: My sample of this compound has turned brown. Is it still usable?

Discoloration is a common sign of degradation. The brown color typically indicates the formation of polymeric or oxidized byproducts.

  • Causality: The primary cause is often slow air oxidation or polymerization over time, especially if the compound was not stored under an inert atmosphere.[3]

  • Recommendation: Before use, it is highly advisable to assess the purity of the discolored material using techniques like ¹H NMR, GC-MS, or TLC. The main impurity to check for is 5-ethylpicolinic acid, the oxidation product.[10] If the impurity level is low (<5%), the material may be usable for some applications. For high-purity applications, such as in the final steps of pharmaceutical synthesis, purification is necessary.

  • Purification: The compound can be repurified by fractional distillation under reduced pressure.[11] This effectively removes non-volatile polymeric materials and the higher-boiling carboxylic acid impurity.

Q3: What is the thermal and photostability of this compound?
  • Thermal Stability: While a specific decomposition temperature is not documented, it is best practice to avoid excessive heat.[3] Thermal stress can accelerate oxidation and polymerization. For reactions requiring high temperatures, it is crucial to maintain an inert atmosphere and monitor the reaction for signs of decomposition (e.g., significant color change). Thermal degradation of related aromatic compounds can lead to the formation of various harmful constituents, including benzene, at very high temperatures.[12]

  • Photostability: As an aromatic aldehyde, the compound is potentially susceptible to degradation upon exposure to UV light.[6] Photostability testing is a standard part of evaluating new active pharmaceutical ingredients.[13] For laboratory use, the key takeaway is to always store the material in light-protecting containers.[3]

Troubleshooting Guide for Synthetic Reactions

This section addresses common issues encountered when using this compound in synthesis.

TroubleshootingWorkflow start Problem Encountered in Reaction low_yield Low or No Yield start->low_yield side_products Unexpected Side Products start->side_products discoloration Reaction Turning Dark/ Polymer Formation start->discoloration check_reagent Check Reagent Purity: - Run NMR/GC of starting material - Test for oxidation (acid impurity) low_yield->check_reagent identify_side_product Identify Side Product(s) by LC-MS, GC-MS side_products->identify_side_product check_temp Is reaction temperature too high? discoloration->check_temp check_acid_base Is strong acid or base present? discoloration->check_acid_base check_conditions Verify Reaction Conditions: - Anhydrous conditions? - Inert atmosphere? - Correct temperature? check_reagent->check_conditions Purity OK check_reactivity Consider Reagent Reactivity: - Is base strong enough? - Is nucleophile stable? check_conditions->check_reactivity Conditions OK oxidation_product Oxidation Product Found: (5-Ethylpicolinic acid) Solution: Degas solvents, run under N2/Ar. identify_side_product->oxidation_product m/z = 151 reduction_product Reduction Product Found: ((5-Ethylpyridin-2-yl)methanol) Solution: Check for reductive impurities or Cannizzaro conditions (if basic). identify_side_product->reduction_product m/z = 137 schiff_base Schiff Base Formation: (Reaction with amine) Solution: Protect amine or use alternative conditions. identify_side_product->schiff_base Depends on amine solution_temp Solution: Lower temperature, consider shorter reaction time. check_temp->solution_temp Yes solution_acid_base Solution: Use milder conditions, add reagents slowly, or use a buffer. check_acid_base->solution_acid_base Yes

Caption: A general troubleshooting workflow for reactions involving this compound.

Key Chemical Transformations & Protocols

Oxidation to 5-Ethylpicolinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-Ethylpicolinic acid (also known as 5-ethylpyridine-2-carboxylic acid).[10] This is a common transformation and also a primary degradation pathway.

Caption: Oxidation of this compound to 5-Ethylpicolinic Acid.

Protocol: Oxidation using Potassium Permanganate (KMnO₄)

This protocol is illustrative. Always consult primary literature for specific substrate applications.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent system (e.g., acetone/water).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (approx. 1.1 equivalents) in water, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the brown manganese dioxide precipitate is dissolved. Acidify the solution with HCl to pH ~3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Reduction to (5-Ethylpyridin-2-yl)methanol

Reduction of the aldehyde yields the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[14]

Caption: Reduction of this compound to the corresponding alcohol.

Protocol: Reduction using Sodium Borohydride (NaBH₄)

  • Dissolution: Dissolve 1.0 equivalent of this compound in an alcoholic solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reductant: Add sodium borohydride (approx. 1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C. (Caution: Hydrogen gas is evolved).

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours or until complete as monitored by TLC.

  • Workup: Carefully add water or dilute HCl to quench the excess NaBH₄.

  • Isolation: Remove the solvent under reduced pressure. Extract the resulting aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the resulting crude alcohol by column chromatography or distillation if required.

References

Removal of unreacted 5-Ethylpyridine-2-carbaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs for the Removal of Unreacted 5-Ethylpyridine-2-carbaldehyde

Welcome to our dedicated technical support guide for handling this compound. This resource is designed for researchers, chemists, and process development professionals who are working with this reagent and need to effectively remove its unreacted excess from their reaction mixtures. Here, we address common challenges with practical, field-tested solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of this compound that are crucial for planning a successful purification strategy.

Question 1: What are the key physicochemical properties of this compound that influence its removal?

Answer: Understanding the properties of this compound is the first step in designing an effective purification strategy. Its basicity, polarity, and boiling point are the primary factors to consider.

  • Basicity: The pyridine ring is basic, with a pKa of the conjugate acid around 5. This allows for manipulation of its solubility based on pH. In acidic conditions (pH < 4), the pyridine nitrogen is protonated, forming a water-soluble pyridinium salt.

  • Polarity: The aldehyde group is polar, and the molecule as a whole is moderately polar. This influences its solubility in various organic solvents and its retention characteristics on silica gel.

  • Boiling Point: The boiling point of this compound is approximately 222 °C at atmospheric pressure. This relatively high boiling point makes it non-volatile under standard reaction conditions and can make removal by simple evaporation challenging, especially if your product is also a high-boiling liquid.

Question 2: My reaction is sensitive to acidic conditions. Can I still use an acid wash to remove this compound?

Answer: This is a critical consideration. If your desired product is acid-labile, a standard aqueous acid wash (e.g., 1M HCl) is not advisable as it could lead to degradation or cleavage of sensitive functional groups. In such cases, you should consider alternative, non-acidic removal methods. These can include:

  • Chromatography: Flash column chromatography is often the most effective method for separating compounds with different polarities.

  • Bisulfite Adduction: The aldehyde can form a solid adduct with sodium bisulfite, which can then be filtered off. However, this method's success is highly dependent on the specific reaction conditions and the nature of the other components in the mixture.

  • Scavenger Resins: Polymer-bound scavengers, such as those with primary amine functionalities (e.g., aminomethylated polystyrene), can selectively react with the aldehyde, allowing for its removal by simple filtration.

Question 3: I am working on a large-scale reaction. Is column chromatography a feasible option for removing the unreacted aldehyde?

Answer: While highly effective at the lab scale, flash chromatography can become cumbersome and expensive at larger scales (i.e., pilot plant or manufacturing). The cost of silica gel, large volumes of solvents, and the time required for large-scale chromatography can be prohibitive. For process-scale purification, alternative methods are generally preferred:

  • Distillation: If there is a significant boiling point difference between your product and the unreacted aldehyde, fractional distillation under reduced pressure can be a highly effective and scalable purification method.

  • Crystallization: If your product is a solid, inducing crystallization can be an excellent way to isolate it from the soluble aldehyde impurity. This may involve techniques such as cooling crystallization or anti-solvent crystallization.

  • Liquid-Liquid Extraction: A carefully designed series of extractions, potentially involving pH adjustments, can be a scalable and cost-effective method for removing the aldehyde.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the removal of this compound.

Issue 1: An aqueous acid wash failed to completely remove the this compound.

Answer: This is a common issue and can arise from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Protonation: The pH of the aqueous layer may not be sufficiently low to fully protonate the pyridine nitrogen. Ensure the pH is well below the pKa of the pyridinium ion (around 5). A pH of 1-2 is generally recommended. Use a pH meter or pH paper to verify.

  • Insufficient Mixing: During the extraction, ensure vigorous mixing of the organic and aqueous phases to maximize the surface area for mass transfer. Inadequate mixing will lead to an incomplete extraction.

  • Emulsion Formation: The presence of other reaction components can sometimes lead to the formation of an emulsion, which traps the aldehyde and prevents its efficient transfer to the aqueous phase. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.

  • Multiple Extractions: A single extraction is often insufficient. It is generally more effective to perform multiple extractions with smaller volumes of the acidic solution rather than one large extraction.

Issue 2: The this compound is co-eluting with my product during flash column chromatography.

Answer: Co-elution during chromatography indicates that your product and the aldehyde have similar polarities under the chosen conditions. Here are several strategies to improve separation:

  • Solvent System Optimization: The key to good separation is selecting the right mobile phase.

    • Methodical Approach: Instead of random solvent combinations, use a systematic approach. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Run thin-layer chromatography (TLC) with a range of solvent ratios to identify the optimal system that provides the best separation (largest ΔRf).

    • Consider a Different Solvent System: If a hexane/ethyl acetate system is not working, consider alternatives. For example, a dichloromethane/methanol system can offer different selectivity.

  • Use of Additives: Adding a small amount of a modifier to your mobile phase can significantly alter the retention characteristics of the basic pyridine compound.

    • Triethylamine (Et3N): Adding 0.1-1% triethylamine to your mobile phase can help to "mask" the acidic sites on the silica gel, reducing the tailing of basic compounds and potentially improving separation.

    • Acetic Acid (AcOH): Conversely, if your product is neutral and the aldehyde is streaking, adding a small amount of acetic acid might improve the peak shape of the aldehyde, though this is less common for basic impurities.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase.

    • Alumina (Al2O3): Alumina is a more basic stationary phase than silica gel and can be very effective for separating basic compounds. You can use neutral or basic alumina.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography, which separates compounds based on hydrophobicity, could provide the necessary selectivity.

Workflow for Optimizing Chromatographic Separation

Caption: Decision workflow for troubleshooting co-elution in column chromatography.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common and effective methods for removing this compound.

Protocol 1: Removal via Acidic Aqueous Extraction

This method is ideal for acid-stable products and is highly scalable.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Initial Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), it must first be concentrated and the residue redissolved in a water-immiscible organic solvent.

  • First Acid Wash: Add a volume of 1M HCl solution approximately equal to the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a few drops of water).

  • pH Check: Drain the lower aqueous layer. Check the pH of this layer to ensure it is strongly acidic (pH 1-2). If not, the acid is being consumed by other basic components, and a more concentrated acid or additional washes may be necessary.

  • Repeat Extraction: Repeat steps 2-4 two more times with fresh portions of 1M HCl. This ensures a more complete removal of the basic aldehyde.

  • Neutralization Wash: To remove any residual acid from the organic layer, wash it with a saturated NaHCO3 solution. Be sure to vent frequently, as CO2 gas will be evolved.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO4 or Na2SO4.

  • Final Steps: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for small-scale purification, especially when dealing with acid-sensitive compounds or when high purity is required.

Materials:

  • Crude reaction mixture

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Appropriate solvents for the mobile phase (e.g., hexanes, ethyl acetate)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: As detailed in the troubleshooting section, use TLC to determine the optimal solvent system that gives good separation between your product and the this compound. Aim for an Rf value of your product between 0.2 and 0.4.

  • Column Packing: Pack the column with silica gel using the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Once the solvent is removed, this dry powder can be carefully added to the top of the packed column. This "dry loading" technique generally results in better separation than "wet loading" (dissolving the sample in a small amount of solvent).

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Apply gentle pressure with air or nitrogen to achieve a steady flow rate.

  • Fraction Monitoring: Monitor the fractions being collected by TLC to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final product.

Table 1: Comparison of Purification Methods

MethodScalePuritySpeedCostKey Considerations
Acid Wash Lab to PlantGood to ExcellentFastLowProduct must be stable to acid.
Chromatography LabExcellentSlow to ModerateModerate to HighBest for high purity and difficult separations.
Distillation Lab to PlantGood to ExcellentModerateLow to ModerateRequires a significant boiling point difference.
Crystallization Lab to PlantExcellentModerate to SlowLowProduct must be a solid.
Scavenger Resins LabGood to ExcellentModerateHighUseful for trace amounts of aldehyde.

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common challenges encountered during pyridine aldehyde reactions, focusing on identifying the root causes of low conversion rates and offering practical, field-proven solutions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to optimize your synthetic strategies for future success.

Frequently Asked Questions (FAQs)

Q1: My pyridine aldehyde reaction has stalled or is showing very low conversion. What are the most common initial checks I should perform?

Low conversion is a frequent challenge in organic synthesis. Before delving into more complex troubleshooting, a systematic review of the foundational parameters of your reaction is crucial. Often, the root cause lies in one of the following areas:

  • Reagent Quality and Stoichiometry:

    • Aldehyde Purity: Pyridine aldehydes are susceptible to oxidation to the corresponding carboxylic acids and can also undergo self-condensation or aldol reactions.[1] Impurities can consume reagents and poison catalysts. It is recommended to use freshly purified aldehyde.

    • Reagent Integrity: Ensure all other reagents, especially organometallics or sensitive catalysts, have not degraded. For instance, Grignard reagents can be titrated to determine their exact concentration.

    • Stoichiometry: Inaccurate measurement of starting materials can directly lead to low yields.[2] Double-check all calculations and measurements.

  • Reaction Conditions:

    • Temperature: Many reactions involving pyridine aldehydes are temperature-sensitive.[3] A deviation from the optimal temperature can either slow down the reaction to a halt or promote the formation of side products.

    • Atmosphere: Reactions employing air- or moisture-sensitive reagents (e.g., organolithiums, certain catalysts) require a strictly inert atmosphere (Nitrogen or Argon).[4]

    • Solvent Quality: The presence of water or other impurities in the solvent can quench sensitive reagents or interfere with the reaction pathway.[4] Always use dry, appropriately graded solvents.

  • Reaction Monitoring:

    • TLC Analysis: Are you certain the reaction has stalled? Sometimes, reactions are slower than anticipated. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or another suitable analytical technique like GC or HPLC.[5][6]

A logical first step in troubleshooting is to re-evaluate these fundamental aspects of your experimental setup.

Troubleshooting Guide: Specific Scenarios

This section addresses specific problems you might be encountering with your pyridine aldehyde reactions and provides detailed, step-by-step guidance.

Q2: I am performing a Grignard reaction with a pyridine aldehyde, and my yield is consistently low. What could be the issue?

Grignard reactions with pyridine aldehydes can be challenging due to the inherent reactivity of both the starting material and the product. Here are the common culprits and how to address them:

  • Acid-Base Side Reaction: The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture.

    • Causality: The most common source of acidic protons is water. However, the pyridine aldehyde itself can be a source of acidity, especially at the alpha-carbon to the aldehyde if side reactions are promoted.

    • Solution:

      • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

      • Inverse Addition: Add the pyridine aldehyde solution slowly to the Grignard reagent. This ensures that the Grignard reagent is always in excess, minimizing enolization of the aldehyde.

  • Formation of Side Products:

    • Causality: Over-addition of the Grignard reagent can lead to double addition products. Conversely, if the reaction is not sufficiently cooled, side reactions like the Cannizzaro reaction can occur, especially in the presence of a base.[7]

    • Solution:

      • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -78 °C) to control the reactivity of the Grignard reagent.

      • Stoichiometric Control: Use a precise amount of the Grignard reagent (typically 1.05-1.2 equivalents).

Experimental Protocol: Optimizing a Grignard Reaction with 4-Pyridinecarboxaldehyde

  • Setup: Under an inert atmosphere (Argon), add a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF to a stirred solution of the Grignard reagent (1.1 eq) in THF at 0 °C.

  • Reaction: Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Temperature 0 °C to -78 °CMinimizes side reactions and controls the exotherm.
Addition Order Aldehyde to GrignardMaintains an excess of the nucleophile, reducing enolization.
Solvent Anhydrous THF or Diethyl EtherEssential for the stability of the Grignard reagent.
Quenching Agent Saturated aq. NH₄ClA mild acid to protonate the alkoxide without causing side reactions.
Q3: My Hantzsch pyridine synthesis is giving a low yield of the final pyridine product. How can I improve the conversion?

The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8] Low yields often stem from two key areas: the initial condensation or the final oxidation step.

  • Inefficient Condensation:

    • Causality: The initial steps involve several equilibrium reactions. If the conditions are not optimal, the formation of the dihydropyridine intermediate will be slow or incomplete. Steric hindrance in the aldehyde can also impede the reaction.[9]

    • Solution:

      • Catalyst Choice: While the Hantzsch synthesis can proceed without a catalyst, acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts can significantly improve the rate and yield.[9]

      • Solvent Effects: The choice of solvent can influence the reaction outcome. For sterically hindered aldehydes, switching from ethanol to acetonitrile has been shown to be beneficial.[9]

      • Microwave Irradiation: This technique can often accelerate the reaction and improve yields.[2]

  • Incomplete Oxidation of the Dihydropyridine Intermediate:

    • Causality: The 1,4-dihydropyridine formed is not the final aromatic pyridine. An oxidation step is required for aromatization.[10] If the oxidant is too harsh or inefficient, the yield will be low.

    • Solution:

      • Choice of Oxidant: While classical oxidants like nitric acid can be used, milder and more efficient oxidizing agents are often preferred to avoid side reactions.[2] Examples include ceric ammonium nitrate (CAN) or simply exposing the reaction to air, sometimes with a catalyst.[10]

Troubleshooting Workflow for Low-Yield Hantzsch Synthesis

Hantzsch_Troubleshooting Start Low Yield in Hantzsch Synthesis Check_Condensation Review Condensation Step Start->Check_Condensation Check_Oxidation Review Oxidation Step Start->Check_Oxidation Optimize_Catalyst Optimize Catalyst (e.g., Acetic Acid, Piperidine) Check_Condensation->Optimize_Catalyst Optimize_Solvent Change Solvent (e.g., Ethanol to Acetonitrile) Check_Condensation->Optimize_Solvent Consider_Microwave Consider Microwave Irradiation Check_Condensation->Consider_Microwave Choose_Oxidant Select Appropriate Oxidant (e.g., CAN, Air) Check_Oxidation->Choose_Oxidant Final_Product Improved Yield Optimize_Catalyst->Final_Product Optimize_Solvent->Final_Product Consider_Microwave->Final_Product Choose_Oxidant->Final_Product

Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.

Q4: I am observing multiple spots on my TLC plate during a reaction involving a pyridine aldehyde. What are the likely side reactions?

The presence of multiple products indicates competing reaction pathways. Understanding the potential side reactions of pyridine aldehydes is key to diagnosing and solving this issue.

  • Oxidation to Carboxylic Acid:

    • Causality: Pyridine aldehydes are prone to air oxidation, especially under basic conditions, to form the corresponding pyridine carboxylic acid.[1]

    • Prevention:

      • Run the reaction under an inert atmosphere.

      • Use freshly purified aldehyde.

  • Cannizzaro Reaction:

    • Causality: In the presence of a strong base, pyridine aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[7]

    • Prevention:

      • Avoid strongly basic conditions if possible.

      • If a base is required, use a non-nucleophilic, sterically hindered base.

      • Maintain low reaction temperatures.

  • Aldol or Self-Condensation:

    • Causality: For pyridine aldehydes with alpha-hydrogens, self-condensation can occur under either acidic or basic conditions.[11]

    • Prevention:

      • Control the reaction temperature carefully.

      • Consider the order of addition of reagents to keep the concentration of the aldehyde low at any given time.

  • Hydration/Hemiacetal Formation:

    • Causality: In protic solvents like water or methanol, pyridine aldehydes can exist in equilibrium with their gem-diol or hemiacetal forms.[7] This can affect the reactivity of the aldehyde.

    • Prevention:

      • Use aprotic solvents if the reaction chemistry allows.

Visualizing Common Side Reactions

Side_Reactions Py_CHO Pyridine Aldehyde Desired_Product Desired Product Py_CHO->Desired_Product Main Reaction Oxidation Oxidation to Carboxylic Acid Py_CHO->Oxidation [O] Cannizzaro Cannizzaro Reaction (Alcohol + Acid) Py_CHO->Cannizzaro Strong Base Aldol Self-Condensation Py_CHO->Aldol Acid or Base Hydration Hydration/ Hemiacetal Formation Py_CHO->Hydration Protic Solvent

Caption: Common side reaction pathways for pyridine aldehydes.

Purification and Analysis

Q5: How can I effectively purify my pyridine aldehyde-derived product from unreacted starting material and side products?

Proper purification is critical for obtaining a high-purity final product. The choice of method depends on the properties of your compound and the impurities present.

  • Extraction:

    • Acid Wash: If your product is not basic, an acid wash (e.g., with dilute HCl) can remove basic impurities like pyridine. Be cautious, as your product might also be acid-sensitive.

    • Base Wash: A wash with a mild base like sodium bicarbonate solution can remove acidic impurities such as pyridine carboxylic acids.[1]

  • Column Chromatography:

    • Tailing: Pyridine-containing compounds often exhibit tailing on silica gel due to the basic nature of the nitrogen atom.

    • Mitigation: To reduce tailing, a small amount of a base like triethylamine (e.g., 0.1-1%) can be added to the eluent.[5]

  • Bisulfite Adduct Formation:

    • Applicability: This technique is useful for removing unreacted aldehyde from the product mixture.[12]

    • Procedure: The crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated in the aqueous layer during an extraction.[12] The aldehyde can be recovered from the aqueous layer by treatment with a base.[12]

Summary of Purification Techniques

TechniqueTarget ImpurityProcedure
Acid Wash Basic Impurities (e.g., Pyridine)Wash the organic layer with dilute aqueous acid.
Base Wash Acidic Impurities (e.g., Carboxylic Acids)Wash the organic layer with aqueous NaHCO₃ or Na₂CO₃.[1]
Column Chromatography Various ImpuritiesUse silica gel and an appropriate eluent system. Add a small amount of triethylamine to the eluent to reduce tailing of basic compounds.[5]
Bisulfite Adduct Formation Unreacted AldehydeTreat with saturated aqueous sodium bisulfite to form a water-soluble adduct.[12]

By systematically evaluating your reaction and applying these troubleshooting principles, you can significantly improve the conversion rates of your pyridine aldehyde reactions and achieve your synthetic goals with greater efficiency and success.

References

Preventing decomposition of 5-Ethylpyridine-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Aldehyde Stability

Welcome to the technical support guide for 5-Ethylpyridine-2-carbaldehyde (CAS No. 21913-84-8). This versatile aromatic aldehyde is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] However, like many aldehydes, its reactivity makes it susceptible to degradation during storage, potentially compromising experimental outcomes and product purity.[3][4]

The aldehyde functional group (–CHO) is inherently reactive, making these compounds prone to decomposition.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the decomposition pathways and offers robust, field-proven strategies to ensure the long-term stability and integrity of your this compound samples.

Understanding the Enemy: Mechanisms of Decomposition

The instability of this compound primarily stems from two chemical processes: oxidation and polymerization. Understanding these pathways is the first step toward effective prevention.

2.1 Oxidation to Carboxylic Acid

The most common degradation pathway for aldehydes is oxidation.[5][6] In the presence of atmospheric oxygen, the aldehyde group (-CHO) is readily converted into a carboxylic acid group (-COOH). For this compound, this results in the formation of 5-Ethylpyridine-2-carboxylic acid (also known as 5-Ethylpicolinic acid).[7][8]

This process is often autocatalytic and can be accelerated by exposure to light and heat.[4] The formation of this acidic impurity can significantly alter the reactivity of the material and interfere with subsequent synthetic steps.

2.2 Aldol Condensation and Polymerization

Aldehydes can undergo self-condensation reactions, leading to the formation of oligomers and polymers.[9][10] This process can be initiated by trace impurities, heat, or changes in pH. Polymerization often manifests as a viscous thickening of the liquid, a change in color (e.g., yellowing or browning), or the formation of a solid precipitate.[11] While stable under normal conditions, improper storage can create an environment conducive to these unwanted reactions.[12]

DecompositionPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway C8H9NO This compound (Liquid, often colorless to pale yellow) Oxidant Oxygen (O2) Light, Heat C8H9NO->Oxidant Initiator Trace Impurities Heat C8H9NO->Initiator CarboxylicAcid 5-Ethylpyridine-2-carboxylic acid (Impurity) Oxidant->CarboxylicAcid Oxidizes Polymer Aldol Condensation Products (Viscous liquid, precipitate) Initiator->Polymer Initiates

Caption: Primary decomposition pathways for this compound.

Proactive Storage Protocol: Best Practices

To prevent degradation, strict adherence to proper storage protocols is essential. The following conditions are recommended to maximize the shelf-life and maintain the purity of this compound.

ParameterRecommendationRationale
Temperature 2–8 °C (36–46 °F) Refrigeration slows down the kinetics of both oxidation and polymerization reactions. Avoid freezing unless specified by the manufacturer.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas is the most effective way to prevent oxidation.[13] Argon is often preferred as it is denser than air.
Light Amber or Opaque Container Store in the dark to prevent photochemical degradation.[14][15] Amber glass vials are ideal.
Container Tightly Sealed Glass Vial with PTFE-lined Cap Use chemically inert containers with secure seals to prevent exposure to atmospheric oxygen and moisture.[14][15]
Handling Minimize Air Exposure When sampling, work quickly and flush the container headspace with inert gas before re-sealing.[14]

Frequently Asked Questions (FAQs)

Q1: My this compound has turned from colorless to yellow/brown. Can I still use it?

A color change is a common indicator of degradation, likely due to the formation of polymeric impurities. While the material may still contain a significant amount of the desired aldehyde, the impurities can interfere with your reaction. It is highly recommended to assess the purity (e.g., via NMR or GC-MS, see Protocol 6.2) before use. If purification is not feasible, using the discolored material may lead to lower yields, unexpected side products, and reproducibility issues.

Q2: I observed a solid precipitate forming in my liquid aldehyde. What is it?

The formation of a solid is a strong indication of advanced polymerization. The material is likely significantly degraded and should not be used without purification. Attempting to force the solid back into solution by heating is not recommended as it can accelerate further decomposition.

Q3: I don't have access to a glovebox or Schlenk line. How can I handle this air-sensitive reagent?

While a glovebox provides the best protection, you can still minimize air exposure with careful handling.[14][16] Use a small container with a septum-lined cap. Before withdrawing the liquid with a syringe, pierce the septum with a needle connected to a balloon filled with nitrogen or argon to create a positive pressure of inert gas. This ensures that as you withdraw the liquid, it is replaced by inert gas, not air.[13]

Q4: Are there any chemical inhibitors I can add to the aldehyde for long-term storage?

While inhibitors like hydroquinone are sometimes used for unsaturated aldehydes, their addition is a specialized process and may interfere with your downstream chemistry.[11] For most laboratory applications, the best practice is to rely on proper storage conditions (cold, dark, inert atmosphere) rather than adding external stabilizers. If an inhibitor is present from the manufacturer, it may need to be removed before use.[17]

Troubleshooting Guide: My Aldehyde Has Degraded

If you suspect your sample has decomposed, use this guide to identify the likely cause and determine the appropriate course of action.

Caption: Troubleshooting workflow for degraded this compound.

Essential Experimental Protocols

Protocol 6.1: Preparing a Container with an Inert Atmosphere (Nitrogen/Argon)

This protocol describes the standard procedure for blanketing a chemical with an inert gas to prevent atmospheric degradation.

Materials:

  • Vial of this compound with a PTFE-lined septum cap.

  • Source of dry nitrogen or argon gas with a regulator.

  • Needles and tubing.

  • A balloon.

Procedure:

  • Ensure the cap on the vial is tightly sealed.

  • Attach a clean, dry needle to the inert gas line tubing.

  • Attach a second needle to a balloon; this will act as a pressure vent.

  • Carefully pierce the septum of the vial with both the gas inlet needle and the balloon vent needle. Ensure the inlet needle is above the liquid level.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes. The balloon will inflate, indicating a positive flow and preventing over-pressurization.

  • Remove the vent needle first, followed by the gas inlet needle.

  • For added security, wrap the cap and septum area with Parafilm®.

  • Store the vial under the recommended conditions (2-8 °C, protected from light).

Protocol 6.2: Assessing Purity via ¹H NMR Spectroscopy

A simple ¹H NMR spectrum can quickly reveal the presence of the primary oxidation impurity, 5-Ethylpyridine-2-carboxylic acid.

Procedure:

  • Prepare a standard NMR sample of your this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Identify Key Signals:

    • This compound: Look for the characteristic aldehyde proton singlet, typically found at ~10.1 ppm. Also, observe the aromatic protons on the pyridine ring and the ethyl group signals.

    • 5-Ethylpyridine-2-carboxylic acid (Impurity): The most telling sign of this impurity is the disappearance or significant reduction of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm, often not observed). The aromatic proton signals adjacent to the new carboxylic acid group will also shift.

  • Quantification: Integrate the aldehyde proton signal against a stable, well-resolved aromatic proton signal from the starting material. A decrease in the relative integration of the aldehyde proton indicates the degree of oxidation. Compare the spectrum to a reference spectrum of a pure sample if available.

References

Validation & Comparative

A Comparative Guide to GC-MS and HPLC for Purity Analysis of 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical and chemical development, the purity of intermediates like 5-Ethylpyridine-2-carbaldehyde is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] This versatile aromatic aldehyde is a critical building block in the synthesis of a range of molecules, from pharmaceuticals to agrochemicals.[1][2] Ensuring its purity is paramount to control the final product's quality, avoid downstream reaction complications, and meet stringent regulatory standards.

This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the comprehensive purity assessment of this compound. We will delve into the fundamental principles, provide detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Imperative of Purity in Pharmaceutical Intermediates

The International Council for Harmonisation (ICH) guidelines underscore the critical need to identify and quantify impurities in new drug substances.[3][4][5] Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation products.[3] Their presence, even in trace amounts, can impact the stability, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for impurity profiling.[6][7][8]

This compound, with its reactive aldehyde group and pyridine ring, is susceptible to oxidation and other side reactions. Potential impurities could include the corresponding carboxylic acid (5-ethylpicolinic acid), unreacted starting materials, or isomers. The choice between GC-MS and HPLC for its analysis depends on the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and selectivity of the method.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[9] It offers exceptional separation efficiency (GC) coupled with definitive identification and quantitation capabilities (MS).

Principle of GC-MS

In GC, a sample is vaporized and injected into a heated column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is governed by their boiling points and affinities for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Causality Behind Experimental Choices in GC-MS

The success of a GC-MS analysis hinges on the careful selection of experimental parameters. For this compound, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a suitable starting point. This choice balances the separation of polar and non-polar compounds. The temperature program is crucial; a gradual ramp allows for the effective separation of closely eluting impurities from the main component. The ionization technique, typically Electron Ionization (EI), provides reproducible fragmentation patterns that are invaluable for library matching and structural elucidation of unknown impurities.[10]

Experimental Protocol: GC-MS Purity Analysis of this compound

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GCMS-QP2020 NX).[11]

  • Autosampler for precise and reproducible injections.

Chromatographic Conditions:

ParameterConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxaneA versatile column suitable for a wide range of compound polarities.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and impurities without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the high concentration of the main component.
Injection Volume 1 µLA standard volume for GC analysis.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting point to achieve good separation of potential impurities with varying boiling points.

Mass Spectrometer Conditions:

ParameterConditionRationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible and extensive fragmentation for library matching.
Source Temperature 230 °COptimizes ion formation and prevents contamination.
Quadrupole Temp. 150 °CMaintains ion trajectory and mass filtering.
Scan Range m/z 40-400Covers the expected mass range of the parent compound and its likely impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Transfer an aliquot to a 2 mL autosampler vial.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample 5-Ethylpyridine- 2-carbaldehyde Vial Autosampler Vial Sample->Vial Dissolve & Dilute Solvent Solvent (e.g., DCM) Solvent->Vial Injector Injector (250°C) Vial->Injector Column GC Column (Temperature Programmed) Injector->Column Vaporization & Separation IonSource Ion Source (EI, 70eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Filtering Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectra Mass Spectra Detector->MassSpectra Chromatogram->MassSpectra Peak Integration Report Purity Report Chromatogram->Report Quantitation (% Area) Library NIST Library MassSpectra->Library Identification Library->Report HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC High-Performance Liquid Chromatography cluster_Data Data Analysis Sample 5-Ethylpyridine- 2-carbaldehyde MobilePhase Mobile Phase Sample->MobilePhase Dissolve & Dilute Filter 0.45 µm Syringe Filter MobilePhase->Filter Filter Vial Autosampler Vial Filter->Vial Injector Autosampler Vial->Injector Pump HPLC Pump Pump->Injector Mobile Phase Column C18 Column (30°C) Injector->Column Sample Injection Detector UV-Vis Detector (275 nm) Column->Detector Separation Chromatogram HPLC Chromatogram Detector->Chromatogram Report Purity Report Chromatogram->Report Peak Integration & Quantitation (% Area)

References

A Comparative Guide to the Assay of 5-Ethylpyridine-2-carbaldehyde: Unveiling the Power of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 5-Ethylpyridine-2-carbaldehyde, a key building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances, demands a robust and reliable analytical method for its assay.[1] While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more efficient alternative.[2][3]

This guide provides an in-depth comparison of qNMR with conventional methods for the assay of this compound. We will explore the fundamental principles of qNMR, its inherent advantages, and a detailed, validated experimental protocol. The objective is to equip researchers and drug development professionals with the knowledge to make informed decisions about the most suitable analytical technique for their specific needs.

The Principle of qNMR: A Direct and Absolute Method

At its core, qNMR leverages a fundamental principle of nuclear magnetic resonance: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5][6] This allows for the direct quantification of a target analyte against a certified internal standard without the need for compound-specific calibration curves, a significant departure from chromatographic methods.[5][6] For ¹H qNMR, the most common form of the technique, the signal intensity is proportional to the number of protons.[7]

This direct relationship provides a significant advantage in terms of accuracy and traceability.[5] By using a certified reference material (CRM) as an internal standard, the quantification can be made traceable to the International System of Units (SI), ensuring a high degree of confidence in the results.[8][9]

qNMR vs. Traditional Chromatographic Methods: A Head-to-Head Comparison

While HPLC and GC are powerful separation techniques, they rely on indirect detection methods (e.g., UV-Vis, mass spectrometry) that often require a reference standard of the analyte itself for calibration.[2] This can be a significant bottleneck, especially when dealing with novel compounds or when a high-purity standard is unavailable or costly to synthesize.[3]

Here's a comparative overview:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC)
Principle Direct measurement based on the inherent property of atomic nuclei.[5][8]Physical separation of components followed by indirect detection.[2]
Reference Standard Requires a certified internal standard, which can be structurally different from the analyte.[2]Requires a highly purified reference standard of the analyte itself for calibration.[2][3]
Calibration Often does not require a calibration curve for each analysis.[5][6]Requires the generation of a calibration curve with multiple data points.
Speed Generally faster due to the elimination of calibration curve generation and often simpler sample preparation.[3][6]Can have longer run times and more complex sample preparation procedures.[3]
Universality A single internal standard can theoretically be used to quantify any analyte with suitable, non-overlapping signals.[8]Methods are often specific to the analyte and may require different columns, mobile phases, and detectors.[3]
Sample Integrity Non-destructive technique, allowing for sample recovery and further analysis.[5]Destructive, as the sample is consumed during the analysis.
Structural Information Provides rich structural information about the analyte and any impurities present in a single experiment.[4]Provides limited structural information; primarily used for separation and quantification.

Studies comparing qNMR with HPLC have shown that both methods can provide comparable accuracy and precision when properly validated.[10][11][12] However, qNMR often offers advantages in terms of speed, reduced solvent consumption, and the ability to quantify compounds for which no reference standard is available.[11][13]

Experimental Protocol: qNMR Assay of this compound

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound using ¹H qNMR.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound C Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (e.g., Maleic Anhydride) B->C D Transfer to NMR Tube C->D E Optimize NMR Parameters (T1, PW, etc.) D->E F Acquire 1H NMR Spectrum E->F G Phase and Baseline Correction F->G H Integrate Analyte and Internal Standard Signals G->H I Calculate Purity/ Concentration H->I

Caption: Workflow for the qNMR assay of this compound.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Software: NMR data processing software (e.g., Mnova, TopSpin)

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial.

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Determine the 90° pulse width for the sample.

    • Measure the spin-lattice relaxation time (T₁) of the protons to be quantified for both the analyte and the internal standard. This is crucial for ensuring complete relaxation between scans. The relaxation delay (D1) should be set to at least 5 times the longest T₁ value.

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to ensure accurate integration.

    • Identify the characteristic, well-resolved signals for both this compound (e.g., the aldehyde proton) and the internal standard (e.g., the olefinic protons of maleic anhydride).

    • Integrate the selected signals.

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons corresponding to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Rationale for Experimental Choices
  • Internal Standard Selection: Maleic anhydride is a suitable internal standard because its protons resonate in a region of the ¹H NMR spectrum that does not overlap with the signals of this compound. It is also a stable, non-volatile solid that can be accurately weighed.

  • Solvent Selection: DMSO-d₆ is a good choice as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with the key signals of the analyte and internal standard.

  • NMR Parameter Optimization: The accurate determination of T₁ and the use of a sufficiently long relaxation delay are critical for ensuring that the signal intensities are directly proportional to the number of protons, which is the fundamental basis of qNMR.

Method Validation and Comparative Data

A robust analytical method must be validated to ensure it is fit for its intended purpose.[14][15] Key validation parameters include accuracy, precision, specificity, linearity, and range.

Diagram of the Relationship between Analyte and Internal Standard in qNMR

qNMR_Principle cluster_equation Quantitative Relationship Equation Purity ∝ (I_analyte / N_analyte) / (I_IS / N_IS) Analyte This compound (Known Structure, Unknown Purity) NMR_Measurement 1H NMR Spectrum Analyte->NMR_Measurement Signal with Integral I_analyte (N_analyte protons) IS Internal Standard (Known Structure, Known Purity) IS->NMR_Measurement Signal with Integral I_IS (N_IS protons) NMR_Measurement->Equation

Caption: The core principle of qNMR relies on the proportional relationship between signal integrals and the number of protons.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of qNMR with a validated HPLC-UV method for the assay of this compound.

ParameterqNMRHPLC-UV
Accuracy (% Recovery) 99.5 - 100.8%99.2 - 101.1%
Precision (RSD) < 0.5%< 1.0%
Linearity (R²) > 0.999> 0.999
Limit of Quantification (LOQ) Dependent on S/N, typically in the µg/mL range.[16][17]Typically in the ng/mL to µg/mL range.[12]
Analysis Time per Sample ~15-20 minutes~25-30 minutes

While both methods demonstrate excellent performance, qNMR can offer a slight advantage in terms of precision and analysis time.

Conclusion: Embracing qNMR for a More Efficient and Direct Analytical Workflow

For the assay of this compound, qNMR presents a compelling alternative to traditional chromatographic methods. Its direct nature, which eliminates the need for analyte-specific reference standards and calibration curves, streamlines the analytical workflow and enhances efficiency.[2][3] The ability to obtain simultaneous structural and quantitative information in a single, non-destructive measurement further underscores its value in research, development, and quality control environments.[4] By understanding the principles and following a validated protocol, scientists can confidently implement qNMR as a primary method for the accurate and reliable quantification of this compound and other critical chemical entities.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Substituted Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Substituted Pyridine Aldehydes

The 5-substituted pyridine-3-aldehyde scaffold is a cornerstone in modern chemistry, particularly for professionals in drug discovery and materials science. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic routes to access this privileged structural motif.[1][2] The aldehyde group at the 3-position serves as a versatile synthetic handle for a myriad of chemical transformations, while the substituent at the 5-position allows for the fine-tuning of molecular properties, including biological activity, solubility, and electronic characteristics.

This guide provides an in-depth comparison of the most prominent synthetic strategies for preparing 5-substituted pyridine aldehydes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to empower researchers to select the optimal route for their specific synthetic challenges. Our focus will be on providing not just a list of reactions, but a logical framework for why certain methods are chosen over others, grounded in mechanistic understanding and practical considerations.

Strategic Approaches to the Target Scaffold

The synthesis of 5-substituted pyridine aldehydes can be broadly categorized into two main strategies:

  • Functionalization of a Pre-existing Pyridine Ring: This approach involves introducing the aldehyde or a precursor group onto a pyridine ring that already bears the desired 5-substituent. This is often the most direct route when the starting 5-substituted pyridine is readily available.

  • De Novo Ring Synthesis: This strategy involves constructing the pyridine ring from acyclic precursors in a manner that incorporates the desired substitution pattern from the outset. These methods offer high flexibility but can sometimes involve more complex, multi-step sequences.

The choice between these strategies is often dictated by the availability of starting materials, the desired complexity of the target molecule, and the required scale of the synthesis.

Route 1: Functionalization of Pre-existing Pyridines

This is arguably the most common approach, leveraging the rich chemistry of the pyridine nucleus.

Oxidation of 5-Substituted-3-Pyridylmethanols

The oxidation of a primary alcohol to an aldehyde is a fundamental and reliable transformation in organic synthesis. For the preparation of 5-substituted pyridine aldehydes, this method is highly effective, provided the corresponding pyridylmethanol is accessible.

Causality Behind Experimental Choices: Manganese dioxide (MnO₂) is a frequently employed oxidant for this transformation due to its high chemoselectivity for allylic and benzylic-type alcohols, which includes pyridylmethanols.[3] The reaction is heterogeneous, which simplifies work-up as the excess reagent and manganese byproducts can be removed by simple filtration. The choice of solvent is critical; chlorinated solvents like chloroform or dichloromethane are often used as they are relatively inert and facilitate good suspension of the MnO₂. The reaction is typically run at reflux to ensure a reasonable reaction rate. The "activity" of the MnO₂ can vary between suppliers and batches, often necessitating the use of a significant excess of the reagent to drive the reaction to completion.

Experimental Protocol: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde from (5-Bromopyridin-3-yl)methanol

  • Materials: (5-Bromopyridin-3-yl)methanol, activated manganese dioxide (MnO₂), Chloroform (CHCl₃).

  • Procedure:

    • To a solution of (5-bromopyridin-3-yl)methanol (1.0 g, 5.32 mmol) in chloroform (50 mL) is added activated MnO₂ (4.63 g, 53.2 mmol, 10 equivalents).

    • The resulting black suspension is heated to reflux with vigorous stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 4-12 hours), the reaction mixture is cooled to room temperature.

    • The mixture is filtered through a pad of Celite® to remove the MnO₂. The filter cake is washed thoroughly with chloroform.

    • The combined filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude aldehyde is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-bromo-3-pyridinecarboxaldehyde as a white to pale yellow solid.

  • Expected Yield: 80-95%.

Formylation of 5-Substituted Pyridines

Directly introducing a formyl group onto the pyridine ring is an attractive, atom-economical strategy. Several methods exist, with the choice largely depending on the electronic nature of the pyridine and the desired regioselectivity.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] For pyridines, this reaction is most effective when the ring is rendered electron-rich by the presence of electron-donating groups. The reaction proceeds via an electrophilic aromatic substitution mechanism with the Vilsmeier reagent (a chloroiminium salt generated in situ from a formamide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃)).[6][7]

Causality Behind Experimental Choices: The Vilsmeier reagent is a relatively mild electrophile, hence the requirement for an activated, electron-rich pyridine ring.[8] The reaction is typically performed at elevated temperatures to overcome the inherent electron deficiency of the pyridine nucleus. The work-up involves hydrolysis of the intermediate iminium salt to reveal the aldehyde. A basic work-up is often employed to neutralize the acidic reaction medium.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Amino-5-methylpyridine

  • Materials: 3-Amino-5-methylpyridine, N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl₃), Dichloromethane (DCM), Sodium bicarbonate solution.

  • Procedure:

    • In a flask cooled to 0 °C, POCl₃ (1.2 equivalents) is added dropwise to DMF (3.0 equivalents) with stirring. The mixture is allowed to stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

    • A solution of 3-amino-5-methylpyridine (1.0 equivalent) in DCM is added dropwise to the Vilsmeier reagent at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

    • The mixture is then neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

    • The aqueous layer is extracted with DCM (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield 5-amino-3-formyl-2-methylpyridine.

  • Expected Yield: 50-70%.

For pyridines bearing a directing metalating group (DMG), ortho-lithiation provides a powerful method for regioselective functionalization.[9] Halogens, such as bromine at the 5-position, can direct lithiation to the 4-position. However, a more common strategy involves halogen-metal exchange, for instance, from a dibromopyridine.

Causality Behind Experimental Choices: The reaction of 3,5-dibromopyridine with an alkyllithium reagent like n-butyllithium at low temperatures (-78 °C) can selectively induce a lithium-halogen exchange at the 3-position due to the slightly higher acidity of the C-4 proton, which facilitates coordination of the organolithium reagent. Quenching the resulting aryllithium intermediate with an electrophilic formylating agent, such as DMF, introduces the aldehyde group.[10][11] The extremely low temperature is crucial to prevent side reactions, including addition to the pyridine ring and decomposition of the organolithium species.

Experimental Protocol: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde via Lithiation

  • Materials: 3,5-Dibromopyridine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • A solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

    • n-BuLi (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • Anhydrous DMF (1.5 equivalents) is added dropwise, and the reaction is stirred for another 2 hours at -78 °C.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

    • The mixture is extracted with diethyl ether (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • Purification by column chromatography affords 5-bromo-3-pyridinecarboxaldehyde.

  • Expected Yield: 60-80%.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. For the synthesis of 5-substituted pyridine aldehydes, these reactions are typically used to introduce the 5-substituent onto a pyridine ring that already contains the aldehyde (or a protected form) or a precursor. The Suzuki-Miyaura coupling is particularly prominent due to the stability and commercial availability of a wide range of boronic acids.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling of 5-bromo-3-pyridinecarboxaldehyde with an arylboronic acid is a direct and efficient route to 5-aryl-3-pyridinecarboxaldehydes.[12] A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used. A base (e.g., potassium carbonate) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, often containing water (e.g., dioxane/water or toluene/ethanol/water), is used to dissolve both the organic and inorganic reagents. The reaction is typically heated to ensure a reasonable rate of reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Phenyl-3-pyridinecarboxaldehyde

  • Materials: 5-Bromo-3-pyridinecarboxaldehyde, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a flask are added 5-bromo-3-pyridinecarboxaldehyde (1.0 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon).

    • Degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) are added.

    • Pd(PPh₃)₄ (0.05 equivalents) is added, and the mixture is heated to 80-90 °C with stirring.

    • The reaction is monitored by TLC. Upon completion (typically 6-16 hours), the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield 5-phenyl-3-pyridinecarboxaldehyde.

  • Expected Yield: 70-90%.

Route 2: De Novo Ring Synthesis

Constructing the pyridine ring from acyclic precursors allows for the convergent synthesis of highly substituted pyridines.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[13][14][15] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. By carefully choosing the starting materials, this method can be adapted to synthesize precursors for 5-substituted pyridine aldehydes.

Causality Behind Experimental Choices: The reaction proceeds through a Michael addition of the pyridinium ylide (formed in situ) to the α,β-unsaturated carbonyl compound, followed by cyclization with ammonia and subsequent aromatization.[16] The use of ammonium acetate provides the nitrogen atom for the pyridine ring and also acts as a mild acid catalyst. The reaction is often carried out in acetic acid or methanol at reflux.

Experimental Protocol: Kröhnke Synthesis of a 5-Substituted Pyridine Precursor

  • Materials: N-(4-Bromophenacyl)pyridinium bromide, 3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one, Ammonium acetate, Acetic acid.

  • Procedure:

    • A mixture of N-(4-bromophenacyl)pyridinium bromide (1.0 equivalent), 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one (1.1 equivalents), and ammonium acetate (10 equivalents) in glacial acetic acid is heated to reflux for 4-6 hours.

    • The reaction mixture is cooled to room temperature and poured into ice water.

    • The mixture is neutralized with aqueous ammonia.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product, 2-(4-bromophenyl)-4-(pyridin-3-yl)pyridine, can be further functionalized. While this example does not directly yield a 3-aldehyde, it illustrates the assembly of a polysubstituted pyridine ring that can be further elaborated.

  • Expected Yield: 60-85%.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines from the condensation of an enamine with an ethynyl ketone.[17][18][19] This method can provide access to pyridines with substitution patterns that may be difficult to achieve through other routes.

Causality Behind Experimental Choices: The reaction involves a Michael addition of the enamine to the ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermal or acid-catalyzed cyclodehydration to furnish the pyridine ring.[20] The initial condensation is often carried out at moderate temperatures, while the cyclization step may require higher temperatures.

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Polysubstituted Pyridine

  • Materials: 1-(3-Oxobut-1-en-1-yl)pyrrolidine (an enamine), 4-(4-Methoxyphenyl)but-3-yn-2-one (an ethynyl ketone), Toluene.

  • Procedure:

    • A solution of the enamine (1.0 equivalent) and the ethynyl ketone (1.0 equivalent) in toluene is stirred at room temperature for 2-4 hours.

    • The solvent is removed under reduced pressure, and the resulting aminodiene intermediate is then heated at 120-140 °C (neat or in a high-boiling solvent like xylene) for 6-12 hours.

    • The reaction mixture is cooled and purified by column chromatography to yield the substituted pyridine.

  • Expected Yield: 40-70%.

Comparative Analysis of Synthetic Routes

Synthetic Route Typical Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Oxidation of Pyridylmethanol 5-Substituted-3-pyridylmethanolMnO₂, PCC, Swern reagents80-95%High yielding, reliable, clean reaction.Requires synthesis of the starting alcohol.
Vilsmeier-Haack Formylation Electron-rich 5-substituted pyridinePOCl₃, DMF50-70%Direct formylation, atom-economical.Limited to electron-rich pyridines, uses hazardous reagents.
Ortho-Lithiation/Formylation 3,5-Dihalopyridinen-BuLi, DMF60-80%Good regioselectivity.Requires cryogenic temperatures, strictly anhydrous conditions.
Suzuki-Miyaura Coupling 5-Bromo-3-pyridinecarboxaldehyde, Arylboronic acidPd catalyst, base70-90%Excellent functional group tolerance, broad scope of substituents.Requires a pre-functionalized pyridine, catalyst cost.[21]
Kröhnke Synthesis α-Pyridinium methyl ketone, α,β-Unsaturated carbonylAmmonium acetate60-85%Convergent, builds complexity quickly.Can be multi-step, may have regioselectivity issues.
Bohlmann-Rahtz Synthesis Enamine, Ethynyl ketoneHeat or acid catalyst40-70%Access to unique substitution patterns.May require harsh conditions, sometimes lower yields.

Visualizing the Synthetic Pathways

To better understand the relationships between these synthetic strategies, the following workflow diagrams are provided.

Diagram 1: Functionalization of a Pre-existing Pyridine Ring

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product cluster_3 Alternative Starting Material 5-Substituted Pyridine 5-Substituted Pyridine 5-Substituted-3-pyridylmethanol 5-Substituted-3-pyridylmethanol 5-Substituted Pyridine->5-Substituted-3-pyridylmethanol Functionalization (e.g., lithiation, formylation, reduction) 5-Substituted Pyridine-3-aldehyde 5-Substituted Pyridine-3-aldehyde 5-Substituted Pyridine->5-Substituted Pyridine-3-aldehyde Direct Formylation (Vilsmeier-Haack, Lithiation/DMF) 5-Substituted-3-pyridylmethanol->5-Substituted Pyridine-3-aldehyde Oxidation (e.g., MnO2) 5-Bromo-3-pyridinecarboxaldehyde 5-Bromo-3-pyridinecarboxaldehyde 5-Bromo-3-pyridinecarboxaldehyde->5-Substituted Pyridine-3-aldehyde Cross-Coupling (e.g., Suzuki)

Caption: Routes to 5-substituted pyridine aldehydes via functionalization.

Diagram 2: De Novo Synthesis of the Pyridine Ring

G cluster_0 Acyclic Precursors cluster_1 Ring-Forming Reaction cluster_2 Product Carbonyl Compounds Carbonyl Compounds Kröhnke or Bohlmann-Rahtz\nSynthesis Kröhnke or Bohlmann-Rahtz Synthesis Carbonyl Compounds->Kröhnke or Bohlmann-Rahtz\nSynthesis Enamines Enamines Enamines->Kröhnke or Bohlmann-Rahtz\nSynthesis Ammonia Source Ammonia Source Ammonia Source->Kröhnke or Bohlmann-Rahtz\nSynthesis Substituted Pyridine\n(Aldehyde or Precursor) Substituted Pyridine (Aldehyde or Precursor) Kröhnke or Bohlmann-Rahtz\nSynthesis->Substituted Pyridine\n(Aldehyde or Precursor)

Caption: De novo synthesis of the pyridine ring.

Conclusion and Future Outlook

The synthesis of 5-substituted pyridine aldehydes is a mature field, yet one that continues to evolve with the advent of new catalytic systems and synthetic methodologies. For many applications, the functionalization of a pre-existing pyridine ring, particularly through oxidation of the corresponding methanol or palladium-catalyzed cross-coupling, offers the most direct and high-yielding approach. The Suzuki-Miyaura coupling, in particular, stands out for its exceptional functional group tolerance and broad substrate scope, making it a workhorse in both academic and industrial laboratories.

Direct formylation methods, such as the Vilsmeier-Haack reaction and ortho-lithiation, provide more atom-economical routes but are often limited by substrate scope and the need for harsh reaction conditions. De novo ring syntheses, like the Kröhnke and Bohlmann-Rahtz reactions, offer unparalleled flexibility in accessing complex substitution patterns, although they may require more extensive route development.

Looking forward, the development of more efficient and selective C-H activation and formylation methods will likely play an increasingly important role in the synthesis of these valuable compounds.[22][23][24][25] The ability to directly and regioselectively install a formyl group onto a pyridine ring without the need for pre-functionalization represents a significant step towards more sustainable and efficient chemical synthesis. As the demand for novel pyridine-based molecules in medicine and materials science continues to grow, the development of robust and scalable synthetic routes will remain a key area of research.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Ethylpyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a wide array of biologically active compounds. Among these, 5-Ethylpyridine-2-carbaldehyde has emerged as a particularly versatile precursor, serving as a foundational building block for molecules with significant potential in oncology and infectious diseases.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing primarily on the well-studied thiosemicarbazone class of compounds. We will dissect the chemical nuances that govern their biological efficacy, offering a comparative framework supported by experimental data to inform future drug design and development efforts.

The Core Scaffold: this compound and its Thiosemicarbazone Derivatives

This compound is an aromatic aldehyde distinguished by a pyridine ring substituted with an ethyl group at the 5-position and a formyl (carbaldehyde) group at the 2-position.[1][2][3] While this compound itself is primarily a synthetic intermediate, its true therapeutic potential is unlocked upon derivatization of the reactive carbaldehyde group.

The most extensively studied and biologically potent derivatives are formed through the condensation of the carbaldehyde with thiosemicarbazide or its N-substituted analogs. This reaction yields pyridine-2-carboxaldehyde thiosemicarbazones, a class of compounds renowned for their metal-chelating properties and potent inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. The general structure involves the pyridine core, a linker derived from the aldehyde and hydrazone, and the terminal thiourea group.

The ethyl group at the 5-position is a key feature, influencing the molecule's lipophilicity and electronic properties, which in turn can affect cell permeability and target binding. The SAR exploration of these molecules primarily revolves around modifications at three key positions:

  • Position 5 of the Pyridine Ring: Alterations to the ethyl group or introduction of other substituents.

  • Other Positions on the Pyridine Ring (e.g., Position 3): Introduction of functional groups that can modulate electronic properties and create new interaction points.

  • The Thiosemicarbazone Moiety: Substitution on the terminal amine (N4-position) of the thiosemicarbazone side chain.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridine-2-carboxaldehyde thiosemicarbazones is exquisitely sensitive to their structural modifications. The following analysis synthesizes findings from key studies to delineate the SAR principles governing their anticancer and enzyme-inhibitory activities.

Research has consistently demonstrated that the nature of the substituent at the 5-position of the pyridine ring is a major determinant of biological potency. A seminal study investigating a series of 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones revealed a clear trend in their ability to inhibit ribonucleotide reductase and suppress tumor growth.[4][5]

  • Small Alkylamino Groups Enhance Activity: The most potent compounds in the series were those bearing small alkylamino groups at the 5-position. Specifically, the 5-(methylamino), 5-(ethylamino), and 5-(allylamino) derivatives exhibited potent inhibition of ribonucleotide reductase, with IC50 values in the low micromolar range.[4][5]

  • Impact on Anticancer Efficacy: This potent enzyme inhibition translated directly to significant in vivo antitumor activity against L1210 leukemia in murine models. The 5-(methylamino) derivative, for instance, produced a 223% increase in the lifespan of tumor-bearing mice at an optimal dose.[4][5]

  • Chain Length and Activity: Increasing the alkyl chain length beyond ethyl (e.g., propyl, butyl) did not lead to a further increase in activity, suggesting an optimal size and lipophilicity for the 5-position substituent for binding to the target enzyme.

This highlights a crucial SAR principle: the introduction of a small, hydrogen-bond-donating alkylamino group at the 5-position of the pyridine-2-carboxaldehyde thiosemicarbazone scaffold is highly favorable for potent ribonucleotide reductase inhibition and anticancer activity.

While the 5-position has been a primary focus, substitutions at the 3-position also significantly impact activity. Studies on 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its analogs have shown them to be among the most active compounds against L1210 leukemia.[6]

  • 3-Amino Group: The parent 3-amino derivative is a highly potent anticancer agent.[6]

  • Combined Substitutions: The compound 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone demonstrated even greater efficacy, achieving a 255% increase in lifespan and inducing long-term survivors in the L1210 leukemia model.[6] This suggests that while the 3-amino group is critical, additional small alkyl groups on the pyridine ring can further optimize the molecule's interaction with its biological target.

The SAR takeaway here is that an amino group at the 3-position is a powerful activity-enhancing feature, which can be further potentiated by other small substituents on the pyridine ring.

Comparative Performance: A Quantitative Overview

To provide a clear comparison, the following table summarizes the biological performance of key this compound derivatives and related analogs from published studies. The data underscores the SAR principles discussed above, quantitatively demonstrating the superior performance of the 5-alkylamino substituted compounds.

CompoundTarget/ModelKey Activity Metric (IC50)In Vivo Efficacy (%T/C)¹Reference
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.3 µM223[4][5]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone Ribonucleotide Reductase 1.0 µM 204 [4][5]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.4 µM215[4][5]
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaNot Reported246[6]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 LeukemiaNot Reported255[6]

¹*%T/C (Treated vs. Control) represents the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A higher value indicates greater antitumor efficacy.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed, representative protocols for the synthesis and biological evaluation of these derivatives, designed as a self-validating system.

This protocol describes a standard condensation reaction to form the thiosemicarbazone derivative. The causality is straightforward: the nucleophilic amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N hydrazone bond.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reagent: Add a solution of thiosemicarbazide (1.1 eq) in a minimal amount of warm water or ethanol to the flask. A catalytic amount of acetic acid may be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy) to confirm its structure and purity.[7]

This protocol assesses the compound's ability to inhibit cancer cell proliferation, a key indicator of anticancer potential. The assay's principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., L1210, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized derivative in the cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[8]

Visualization of Key Relationships and Workflows

To visually summarize the information presented, the following diagrams have been generated using Graphviz.

SAR_Summary cluster_mods Structural Modifications cluster_activity Biological Activity cluster_ring_details Ring Substituent Effects Core This compound Core Pyridine Ring Carbaldehyde Ring_Mod Pyridine Ring Substitution Core:f1->Ring_Mod Side_Chain_Mod Carbaldehyde Derivatization (Thiosemicarbazone formation) Core:f2->Side_Chain_Mod Pos5_Amino 5-Alkylamino (Me, Et) [Potent Activity] Ring_Mod->Pos5_Amino Pos3_Amino 3-Amino [Potent Activity] Ring_Mod->Pos3_Amino Pos5_Large 5-Large Alkyl [Reduced Activity] Ring_Mod->Pos5_Large High_Activity Increased Anticancer Activity & RR Inhibition Side_Chain_Mod->High_Activity Essential for Activity Low_Activity Decreased/Abolished Activity Pos5_Amino->High_Activity Pos3_Amino->High_Activity Pos5_Large->Low_Activity

Caption: Structure-Activity Relationship (SAR) map for this compound derivatives.

Workflow start Start: this compound + Thiosemicarbazide synthesis Step 1: Chemical Synthesis (Condensation Reaction) start->synthesis purification Step 2: Purification & Characterization (Filtration, NMR, MS) synthesis->purification bio_assay Step 3: Biological Evaluation (e.g., MTT Assay) purification->bio_assay data_analysis Step 4: Data Analysis (IC50 Calculation) bio_assay->data_analysis sar Step 5: SAR Analysis data_analysis->sar end End: Identification of Lead Compound sar->end

Caption: Experimental workflow for synthesis and evaluation of derivatives.

References

A Comparative Guide to Benchmarking New Catalysts for Reactions with 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Ethylpyridine-2-carbaldehyde

This compound is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of high-value molecules.[1] Its unique structure, featuring a reactive aldehyde group and a pyridine ring modified with an ethyl substituent, makes it a valuable building block in the pharmaceutical, agrochemical, and materials science sectors.[2] The ethyl group, in particular, can enhance solubility and modulate electronic properties, offering advantages in streamlining development processes through more efficient reactions, potentially leading to higher yields and reduced reaction times compared to less substituted analogues.[1]

The transformation of this compound into more complex derivatives is critically dependent on the selection of an appropriate catalyst. Modern synthetic chemistry demands processes that are not only high-yielding but also selective, sustainable, and economically viable. This guide provides an in-depth framework for benchmarking new and emerging catalyst systems for key transformations of this important substrate. By presenting objective comparisons and detailed experimental protocols, we aim to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

This guide is structured to provide a comparative analysis across three fundamental classes of reactions: catalytic hydrogenation, carbon-carbon bond formation, and modern photoredox transformations. Each section explains the causality behind experimental choices, provides validated protocols, and presents comparative data to establish a clear performance benchmark.

Section 1: Catalytic Hydrogenation of the Aldehyde Functionality

The reduction of the carbaldehyde group to a primary alcohol is a foundational transformation, yielding (5-ethylpyridin-2-yl)methanol, a precursor for numerous downstream products, including chalcones and pyrimidines with potential biological activity.[3] Benchmarking catalysts for this reaction requires a focus on conversion efficiency, selectivity (avoiding over-reduction of the pyridine ring), and operational simplicity.

Expertise & Experience: Choosing the Right Hydrogenation Catalyst

The choice between a heterogeneous and a homogeneous catalyst is a primary consideration. Heterogeneous catalysts, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), are prized for their ease of separation and recyclability, which are significant advantages in process chemistry.[4] However, they often require elevated pressures and temperatures. Homogeneous catalysts, while more challenging to separate from the reaction mixture, can offer superior activity and selectivity under milder conditions. We will compare a classic heterogeneous system (PtO₂) with a more modern, well-defined cobalt-based heterogeneous catalyst.

Experimental Protocol: Benchmark Hydrogenation

This protocol provides a standardized method for evaluating catalyst performance in the hydrogenation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Catalyst (e.g., PtO₂, 5 mol%; or Co@SiO₂, 15 mg)[4][5]

  • Solvent (e.g., Glacial Acetic Acid or Methanol, 5 mL)[4][5]

  • High-pressure autoclave reactor equipped with a magnetic stirrer and pressure gauge

  • Hydrogen gas (high purity)

Procedure:

  • To the autoclave vessel, add this compound and the chosen solvent.

  • Carefully add the catalyst under an inert atmosphere if required.

  • Seal the reactor and purge thoroughly with hydrogen gas three times.

  • Pressurize the reactor to the desired pressure (e.g., 50 bar) with hydrogen.[5]

  • Commence stirring and heat the reaction to the target temperature (e.g., 80 °C).[5]

  • Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis (TLC, GC-MS).

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Isolate the product by solvent evaporation and purify by column chromatography if necessary.

Trustworthiness: A Self-Validating System

The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a ninhydrin stain for visualization.[4] The identity and purity of the final product, (5-ethylpyridin-2-yl)methanol, must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to established literature values or a commercial standard.

Data Presentation: Hydrogenation Catalyst Comparison

The following table summarizes performance metrics for different catalyst types, drawing on established protocols for similar substrates to provide a reliable benchmark.

Catalyst SystemSubstrate AnalogueConditionsTime (h)Yield (%)SelectivityReference
PtO₂ (Adams' catalyst) Substituted PyridinesAcetic Acid, 50-70 bar H₂, RT6-10~85-95High for piperidine[4]
Co@SiO₂ (Pyrolyzed Co-Salen) QuinolinesMethanol, 50 bar H₂, 80 °C24>99High for tetrahydroquinoline[5]
Pd/BaCO₃ Steviol GlycosidesH₂O, 1 atm H₂, RT72~70-80High for C=C reduction[6]

Note: Yields are based on analogous substrates (pyridine ring or aldehyde hydrogenation) and represent expected performance.

Visualization: Hydrogenation Workflow

The general workflow for the catalytic hydrogenation experiment is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Charge Reactor: - Substrate - Solvent - Catalyst B Seal & Purge with H₂ A->B C Pressurize with H₂ B->C D Heat & Stir C->D E Monitor (TLC, GC) D->E F Cool & Vent E->F G Filter Catalyst F->G H Isolate & Purify Product G->H I Characterize (NMR, MS) H->I G Cat [L-Cu(II)] Catalyst Int1 Activated Complex [L-Cu-O=CHR] Cat->Int1 + R-CHO Sub1 5-Ethylpyridine- 2-carbaldehyde (R-CHO) Sub2 Nitromethane (CH₃NO₂) Int2 Nitronate Anion (⁻CH₂NO₂) Sub2->Int2 - H⁺ (Base or Catalyst) Int3 Intermediate Complex Int1->Int3 + ⁻CH₂NO₂ Int2->Int3 Prod β-Nitro Alcohol Product Int3->Prod + H⁺ Prod->Cat - Product (Catalyst Regeneration) G PC PC PC_star PC* PC->PC_star Excitation PC_red PC⁻ PC_star->PC_red SET reductant_ox Oxidized Reductant (D⁺) PC_star->reductant_ox PC_red->PC SET (Regeneration) product Reduced Substrate (A⁻) PC_red->product light (Visible Light) reductant Reductant (D) reductant->PC_star substrate Substrate (A) substrate->PC_red

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical intermediates like 5-Ethylpyridine-2-carbaldehyde (CAS No. 21913-84-8) is fundamental to innovation. This compound serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules[1][2]. However, with the power of such reactive molecules comes the profound responsibility of ensuring their safe handling and disposal.

This guide moves beyond mere compliance, offering a framework for the proper disposal of this compound grounded in chemical principles and best practices for laboratory safety. Our primary objective is to protect laboratory personnel and the environment from potential harm.

Hazard Assessment: Acknowledging the Unknowns

A critical first step in any disposal plan is a thorough understanding of the chemical's hazard profile. For this compound, safety data sheets (SDS) reveal significant gaps in toxicological and ecological data[3]. This absence of information is not an indication of safety; rather, it dictates that we must handle this compound with a heightened level of caution, inferring potential risks from its structural analogues: pyridines and aldehydes.

  • Pyridine Analogy: Pyridine is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste (RCRA U-List: U196) and is known to be flammable and toxic[4]. Its derivatives must be treated as potentially hazardous until proven otherwise.

  • Aldehyde Functionality: Aldehydes as a class are frequently associated with irritation to the skin, eyes, and respiratory tract. Certain aldehydes are also recognized as sensitizers and have specific exposure limits regulated by the Occupational Safety and Health Administration (OSHA)[5][6][7]. For instance, related compounds like pyridine-2-carbaldehyde are known to be toxic if inhaled and corrosive to the respiratory tract.

Given these factors, all waste containing this compound must be managed as hazardous waste.

Hazard ConsiderationAssociated Risk & Rationale
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. Based on data for analogous pyridine aldehydes.
Skin/Eye Irritation Expected to cause skin irritation and serious eye irritation/damage[8][9][10].
Flammability While specific data is limited, related pyridines are flammable liquids. Treat as a combustible liquid.
Environmental Hazard Ecological data is largely unavailable[3]. Therefore, release into the environment or sewer systems must be strictly avoided[3][11].

Pre-Disposal Operations: Engineering Controls & PPE

Proper disposal begins long before waste is collected. It starts with safe handling during laboratory operations to minimize exposure and prevent uncontrolled releases. All work involving this compound must be conducted in accordance with OSHA's Hazard Communication Standard (29 CFR 1910.1200)[12].

Engineering Controls

The primary engineering control for handling this volatile aldehyde is a properly functioning and certified laboratory chemical fume hood[13]. This is non-negotiable, as it captures vapors at the source, protecting the user from respiratory exposure.

Personal Protective Equipment (PPE)

A robust PPE protocol is essential. The following table outlines the minimum required PPE based on OSHA standards (29 CFR 1910.132, 1910.133, 1910.138)[5][6].

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles[14]. A face shield should be worn if there is a significant splash risk.Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®). Always inspect gloves for tears or holes before use.Prevents skin contact and absorption. Consult a glove compatibility chart for specific breakthrough times.
Body Protection Flame-resistant lab coat, fully buttoned, with closed-toe shoes.Protects skin from accidental contact and provides a barrier against spills.

Step-by-Step Waste Collection Protocol

Systematic collection and segregation are the cornerstones of compliant chemical waste disposal.

Step 1: Designate a Hazardous Waste Container Select a chemically compatible container (e.g., glass or polyethylene) with a secure, vapor-tight screw cap[13]. The container must be in good condition, free of leaks or cracks.

Step 2: Affix a Hazardous Waste Label The moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "Waste this compound" (and any solvents used)

  • CAS Number: 21913-84-8

  • Accumulation Start Date

  • An indication of the hazards (e.g., Toxic, Flammable)

Step 3: Segregate the Waste Stream Store the waste container in a designated satellite accumulation area, typically within or near the fume hood where the waste is generated. This container must be kept segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous reactions[13]. Keep the container closed at all times except when adding waste.

Step 4: Safely Transfer Waste All transfers of waste into the container must be performed inside a chemical fume hood. Use a funnel to prevent spills and splashes. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Spill Management & Decontamination Workflow

In the event of an accidental release, a clear and immediate response plan is critical to ensure safety.

Caption: Spill Response Decision Workflow.

Decontamination of Glassware and Surfaces
  • Routine Decontamination: Glassware that has contained this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first two rinsates are considered hazardous waste and must be collected in your designated waste container. The third rinsate can often be disposed of with other solvent waste, pending institutional policy.

  • Spill Decontamination: After removing the absorbed spill material, wipe the affected surface area with a cloth dampened with a solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous solid waste[11].

Final Disposal Pathway: The Role of Licensed Professionals

As laboratory personnel, our responsibility is to ensure the safe collection, labeling, and storage of hazardous waste. The final disposal must be handled by a licensed and certified hazardous waste management company.

The recommended disposal method for this chemical is controlled incineration in a facility equipped with a flue gas scrubber [3]. This high-temperature process effectively destroys the organic compound, while the scrubber neutralizes acidic gases produced during combustion, preventing their release into the atmosphere. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain[3].

By adhering to these rigorous procedures, we uphold our commitment to safety, scientific integrity, and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our planet.

References

Mastering Safety: A Researcher's Guide to Handling 5-Ethylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and chemical synthesis, the confident and safe handling of reactive intermediates is paramount. 5-Ethylpyridine-2-carbaldehyde, a key building block, demands a rigorous and informed approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for researchers. We will explore the "why" behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting yourself and your work.

Section 1: Hazard Assessment - Understanding the Compound

The aldehyde functional group can be a respiratory irritant, and pyridine derivatives can be readily absorbed through the skin.[3][4] Therefore, we must operate under the assumption that this compound presents multiple routes of exposure and potential for significant harm.

Hazard ClassPotential EffectsPrimary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Acute Toxicity (Inhalation) Toxic if inhaled; may cause respiratory tract irritation.[2]Inhalation
Skin Corrosion/Irritation May cause skin irritation or severe burns.Skin Contact
Serious Eye Damage Can cause serious eye irritation or permanent damage.[5]Eye Contact
Flammability Combustible liquid; vapors may form explosive mixtures with air.[6]Inhalation, Skin Contact

This table synthesizes data from analogous compounds. Always refer to the supplier-specific SDS for definitive hazard information.

Section 2: The Hierarchy of Controls - Proactive Safety Design

Personal Protective Equipment is the final and most personal line of defense, but it is not the first. A robust safety plan implements a hierarchy of controls to minimize hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the chemical necessary? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolate the hazard. desc1 Use of a chemical fume hood to contain vapors. Engineering->desc1 PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change how people work. desc2 Standard Operating Procedures (SOPs), training, and designated work areas. Administrative->desc2 desc3 Gloves, goggles, lab coat. PPE->desc3

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies from most to least effective.

For this compound, the most critical control is Engineering :

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[2][4] This is non-negotiable and serves to contain volatile vapors and prevent inhalation, the most likely route of significant exposure.

Section 3: Core PPE Requirements - Your Final Line of Defense

When direct handling is necessary, a specific combination of PPE is required to create a barrier against exposure.

Body PartRecommended ProtectionRationale and Causality
Respiratory Work in a chemical fume hood.[2] A respirator may be needed for large spills.[3]The primary engineering control to prevent inhalation of toxic and irritating vapors.[4]
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standards.[7]Protects against splashes that can cause serious, irreversible eye damage.[5]
Hands Nitrile or Neoprene Gloves.[3][4]Provides a barrier against skin contact. Pyridine compounds can be absorbed through the skin. Latex gloves are not recommended due to poor chemical resistance.[3] Always check manufacturer breakthrough times for specific glove types.
Body Flame-resistant lab coat, fully buttoned.[8]Protects skin and personal clothing from splashes and spills.
Feet Closed-toe shoes made of a non-porous material.[3]Protects feet from spills.

Section 4: Procedural Guidance - Safe Weighing and Dispensing Protocol

This step-by-step protocol integrates PPE use into a common laboratory task.

Objective: To safely and accurately weigh a 500 mg sample of this compound for reaction setup.

Prerequisites:

  • A certified and operational chemical fume hood.

  • All required PPE is inspected and readily available.

  • A designated waste container for contaminated materials is placed inside the fume hood.

Procedure:

  • Preparation: Before bringing the chemical into the fume hood, don your lab coat, closed-toe shoes, and chemical splash goggles.

  • Gloving: Put on a pair of nitrile gloves, ensuring there are no rips or tears.[4]

  • Staging: Place an analytical balance, weigh paper, spatula, and a secondary container inside the fume hood.

  • Handling: Carefully bring the main container of this compound into the fume hood. Keep the container closed until you are ready to dispense.

  • Dispensing: Open the container. Using a clean spatula, carefully transfer the approximate amount of the chemical onto the weigh paper on the balance.

  • Sealing: Immediately and securely close the main container.

  • Final Transfer & Cleanup: Once the desired weight is achieved, carefully transfer the weigh paper with the chemical into your reaction vessel. Place the used weigh paper and any contaminated items directly into the designated hazardous waste container within the hood.

  • Doffing PPE: Once the handling procedure is complete and the work area is clean, remove gloves using the proper technique to avoid skin contact with the exterior surface.[7] Wash hands thoroughly with soap and water.[1]

Section 5: Emergency Procedures - Responding to Exposure

Accidents require immediate and correct action.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical services.[1]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety office. For small spills inside a fume hood, absorb the material with an inert absorbent like sand or vermiculite, and place it in a sealed container for hazardous waste disposal.

Section 6: Disposal and Decontamination

All materials that have come into contact with this compound, including gloves, weigh paper, and absorbent materials, must be disposed of as hazardous chemical waste. Do not mix with other waste streams. Decontaminate glassware and equipment thoroughly before removing them from the fume hood.

By integrating a deep understanding of the chemical's hazards with a multi-layered safety approach, researchers can handle this compound with the confidence and security that underpins groundbreaking scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.